6-Bromo-2-chloroimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTNIOWQQGPGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735781 | |
| Record name | 6-Bromo-2-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851916-84-2 | |
| Record name | 6-Bromo-2-chloroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851916-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-chloroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-chloroimidazo[1,2-a]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloroimidazo[1,2-a]pyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—a nucleophilic-substitution-labile chloro group at the 2-position and a versatile bromo group at the 6-position amenable to cross-coupling reactions—make it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, characteristic reactivity, and its application in the development of novel therapeutics, particularly as a key intermediate for kinase inhibitors. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this versatile molecule for their drug discovery endeavors.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates. This bicyclic aromatic system, a fusion of imidazole and pyridine rings, offers a unique combination of features: its rigid structure provides a well-defined orientation for appended functionalities, while the nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets. The incorporation of halogen atoms, as in this compound, further enhances its utility by providing orthogonal handles for selective chemical modifications. This dual halogenation allows for a stepwise and controlled elaboration of the molecular structure, a critical advantage in the multi-step synthesis of complex drug molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the accurate characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 851916-84-2 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [2] |
| Molecular Weight | 231.48 g/mol | [2] |
| Appearance | Light cream to yellow solid/powder | [3] |
| Melting Point | 127.0-139.0 °C (for the 8-bromo-6-chloro isomer) | [3] |
| Solubility | Slightly soluble in water | [4] |
Note: The melting point is for the isomeric 8-bromo-6-chloroimidazo[1,2-a]pyridine and should be considered as an estimate for the 6-bromo-2-chloro isomer.
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible and efficient synthetic route starts from 2-amino-5-bromopyridine.
Conceptual Synthesis Workflow
Caption: General synthetic strategy for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from a patented procedure for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[6] The subsequent chlorination at the 2-position is a standard transformation for this class of compounds.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
-
To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq).
-
Add a suitable solvent such as ethanol.[6]
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and a mild base like sodium bicarbonate (1.2 eq).[6]
-
Heat the mixture at a temperature between 25-50 °C for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[6]
-
Extract the product with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[6]
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization from a solvent system like ethyl acetate/hexane.[6]
Step 2: Chlorination at the 2-position
The chlorination of the imidazo[1,2-a]pyridine ring at the electron-rich 2-position can be achieved using various chlorinating agents. A common and effective method involves the use of N-chlorosuccinimide (NCS).
-
Dissolve the 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent like acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SNA), while the bromo group at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine at the C6 position is the primary site for a variety of powerful C-C and C-N bond-forming reactions.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the C6 position and various aryl, heteroaryl, or vinyl boronic acids or esters. Microwave-assisted protocols have been shown to be particularly effective for this transformation on the imidazo[1,2-a]pyridine scaffold, offering rapid reaction times and high yields.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling:
-
In a microwave-safe vial, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like K₂CO₃ (2.0 eq).
-
Add a solvent system, for example, a mixture of dioxane and ethanol.[7]
-
Seal the vial and heat in a microwave reactor at a temperature typically ranging from 120-150 °C for 10-30 minutes.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 6-substituted product.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Dramatically accelerates the reaction rate by efficient and uniform heating, often leading to cleaner reactions and higher yields compared to conventional heating.
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be crucial and may need to be optimized for specific substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates are often a good choice due to their moderate basicity and good solubility in the reaction medium.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 6-amino-substituted imidazo[1,2-a]pyridines. This reaction is crucial for introducing amine functionalities that can serve as key pharmacophores or as handles for further derivatization.[8][9]
General Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The choice of ligand is critical and depends on the nature of the amine and the aryl halide.[10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[9]
The Sonogashira coupling is a powerful tool for installing alkyne moieties at the C6 position, which can then be further functionalized or used as part of the final molecular structure.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]
Key Components of the Sonogashira Reaction:
-
Catalysts: A palladium(0) complex (often generated in situ from a Pd(II) salt) and a copper(I) salt (e.g., CuI) are used.[12]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide.[13]
-
Solvent: Aprotic polar solvents like DMF or THF are common choices.
Nucleophilic Aromatic Substitution at the C2-Position
The chloro group at the 2-position of the imidazo[1,2-a]pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. This allows for the displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols, typically under thermal or microwave-assisted conditions.
General Protocol for Nucleophilic Substitution:
-
Dissolve this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.5-3.0 eq) and, if necessary, a base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HCl generated.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a core component of many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonds within the kinase ATP-binding pocket. This compound is an ideal starting material for the synthesis of libraries of potential kinase inhibitors, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency and selectivity. The pyridazine scaffold, which can be accessed through derivatization of this starting material, is also a well-established pharmacophore in kinase inhibitor design.[10]
Caption: Strategy for generating a library of kinase inhibitors.
Safety and Handling
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its dual halogenation provides orthogonal reactivity, enabling selective and sequential functionalization at both the C2 and C6 positions. The robust and well-established protocols for its modification, particularly through palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. As the quest for novel therapeutics continues, the strategic application of this scaffold is poised to play a significant role in the discovery and development of the next generation of drugs, particularly in the area of kinase inhibition.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H35094.03 [thermofisher.com]
- 4. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. This compound(851916-84-2)核磁图(1HNMR) [m.chemicalbook.com]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. echemi.com [echemi.com]
- 15. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-2-chloroimidazo[1,2-a]pyridine
Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 6-bromo-2-chloroimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind experimental choices. It details a self-validating workflow employing mass spectrometry, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section includes field-proven protocols and data interpretation strategies, ensuring both technical accuracy and practical applicability.
Introduction and Foundational Analysis
This compound is a substituted bicyclic heteroaromatic compound. Its scaffold is prevalent in numerous biologically active molecules.[3][4] The precise placement of the bromo and chloro substituents is critical to its reactivity and utility as a synthetic intermediate.[5][6] Therefore, unambiguous structural verification is paramount following synthesis.
The logical starting point for elucidation is confirming the molecular formula (C₇H₄BrClN₂), which is derived from its common synthesis route involving the cyclization of 2-amino-5-bromopyridine with a chloroacetyl equivalent.[5] This guide will systematically walk through the analytical techniques required to confirm this elemental composition and then definitively map the atomic connectivity.
Annotated Molecular Structure
For clarity throughout this guide, the atoms of this compound are numbered according to IUPAC conventions. This numbering will be used for all subsequent spectral assignments.
Caption: Numbering scheme for this compound.
Overall Analytical Workflow
Caption: Systematic workflow for structure elucidation.
Mass Spectrometry: Elemental Composition and Halogen Signature
Expertise & Causality: Mass spectrometry (MS) is the initial and most crucial step to verify the elemental composition. For halogenated compounds, high-resolution mass spectrometry (HRMS) is indispensable. The key is not just to find the molecular weight but to analyze the unique isotopic distribution pattern created by bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This pattern serves as a definitive signature for the presence of one bromine and one chlorine atom in the molecule.[7][8]
Data Presentation: Predicted Isotopic Pattern
The molecular ion (M⁺) peak will appear as a cluster of peaks (M, M+2, M+4) with characteristic relative intensities.
| Ion Formula | Exact Mass (Da) | Relative Abundance (%) | Peak Assignment |
| C₇H₄⁷⁹Br³⁵ClN₂ | 229.9246 | 100.0 | M⁺ |
| C₇H₄⁸¹Br³⁵ClN₂ | 231.9226 | 97.2 | M+2 |
| C₇H₄⁷⁹Br³⁷ClN₂ | 231.9217 | 32.6 | M+2 |
| C₇H₄⁸¹Br³⁷ClN₂ | 233.9196 | 31.7 | M+4 |
Note: The M+2 peak is a combination of both [⁸¹Br, ³⁵Cl] and [⁷⁹Br, ³⁷Cl] isotopes.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.
-
Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range from m/z 100 to 500.
-
Data Analysis:
-
Identify the isotopic cluster corresponding to the molecular ion.
-
Measure the exact mass of the monoisotopic peak (C₇H₄⁷⁹Br³⁵ClN₂) and confirm it is within 5 ppm of the theoretical mass.
-
Compare the observed isotopic distribution pattern with the theoretically predicted pattern to confirm the presence of one Br and one Cl atom.
-
Analyze fragmentation patterns, which often involve the loss of Br, Cl, or HCN, to further support the core structure.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the atomic-level connectivity map required for unambiguous structure determination.[12] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
¹H NMR Spectroscopy: The Proton Framework
Expertise & Causality: ¹H NMR reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling. For this molecule, we expect four signals in the aromatic region. The lone proton on the five-membered imidazole ring (H-3) should appear as a singlet. The three protons on the six-membered pyridine ring (H-5, H-7, H-8) will form a coupled spin system. Due to the substitution pattern, H-5 will be a singlet or a narrow doublet, H-7 a doublet of doublets, and H-8 a doublet.
Data Presentation: Predicted ¹H NMR Assignments
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.1 - 8.3 | s (or d) | J₅,₇ ≈ 0-1 Hz | Deshielded by adjacent N and Br; little to no coupling to H-7. |
| H-8 | ~7.6 - 7.8 | d | J₈,₇ ≈ 9.0 Hz | Ortho coupling to H-7. |
| H-3 | ~7.5 - 7.7 | s | N/A | Singlet on the electron-rich imidazole ring. |
| H-7 | ~7.1 - 7.3 | dd | J₇,₈ ≈ 9.0 Hz, J₇,₅ ≈ 1.0 Hz | Coupled to both H-8 (ortho) and H-5 (meta). |
Note: Chemical shifts are predicted based on data for similar imidazo[1,2-a]pyridine systems and general substituent effects.[13][14][15] Solvents like CDCl₃ or DMSO-d₆ will influence the exact shifts.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.[16] With seven carbons in the core structure, we expect to see seven distinct signals. The chemical shifts are highly informative: carbons bonded to electronegative atoms (N, Cl, Br) will be shifted downfield.[17] Broadband proton decoupling is used to simplify the spectrum to seven singlets, with their chemical shifts indicating the electronic environment of each carbon.
Data Presentation: Predicted ¹³C NMR Assignments
| Carbon | Predicted δ (ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-2 | ~145 - 150 | Attached to electronegative N and Cl. | | C-8a | ~140 - 144 | Bridgehead carbon adjacent to N. | | C-5 | ~125 - 130 | Aromatic CH. | | C-7 | ~122 - 126 | Aromatic CH. | | C-8 | ~115 - 120 | Aromatic CH. | | C-3 | ~110 - 115 | Aromatic CH in the five-membered ring. | | C-6 | ~105 - 110 | Attached to electronegative Br. |
Note: Predictions are based on reference data for substituted imidazo[1,2-a]pyridines and known substituent chemical shift effects.[18][19][20]
Experimental Protocol: 1D NMR (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set spectral width to cover 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a standard ¹³C spectrum with proton decoupling (e.g., zgpg30).
-
Set spectral width to cover 0-160 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).
-
2D NMR Spectroscopy: Assembling the Pieces
Expertise & Causality: 2D NMR experiments are essential for unambiguously connecting the ¹H and ¹³C assignments to build the final molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). It will show a cross-peak between H-7 and H-8, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This experiment will definitively link each proton signal (H-3, H-5, H-7, H-8) to its corresponding carbon signal (C-3, C-5, C-7, C-8).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall framework. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of isolated spin systems and the placement of quaternary carbons and heteroatoms.
Key HMBC Correlations for Final Confirmation
The following long-range correlations are critical for assembling the bicyclic core and placing the substituents.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
-
H-3 to C-2 and C-8a: This correlation is vital. It connects the imidazole proton to the carbon bearing the chlorine (C-2) and the bridgehead carbon (C-8a), locking the five-membered ring to the six-membered ring.
-
H-5 to C-7 and C-8a: Confirms the position of H-5 relative to the bromine-bearing C-6 (via a ³J coupling to C-7) and the bridgehead carbon.
-
H-8 to C-6: This ³J correlation definitively places the bromine atom at position 6, adjacent to C-5.
FTIR Spectroscopy: Vibrational Fingerprinting
Expertise & Causality: While NMR and MS provide the primary structural information, FTIR is an excellent, rapid technique for confirming the presence of key functional groups and providing a unique fingerprint for the compound.[3][21] For this compound, we expect to see characteristic absorptions for the aromatic C-H and C=C/C=N bonds within the heterocyclic system.[22][23]
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1640 - 1620 | C=N Stretch | Strong |
| 1550 - 1450 | Aromatic C=C Ring Stretch | Strong-Medium |
| 850 - 800 | C-H Out-of-plane Bending | Strong |
| ~700 | C-Cl Stretch | Medium |
| ~600 | C-Br Stretch | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use any standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the major absorption bands and compare them to the expected values for the imidazo[1,2-a]pyridine core and C-Halogen bonds.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry validates the molecular formula, C₇H₄BrClN₂, and the presence of one bromine and one chlorine atom through its characteristic isotopic signature.[24][25] 1D NMR (¹H and ¹³C) provides the fundamental count of proton and carbon environments. The final, unambiguous assignment is achieved by integrating 2D NMR data. COSY experiments confirm the proton-proton connectivities on the pyridine ring, HSQC links protons to their directly attached carbons, and crucial HMBC correlations piece together the entire bicyclic framework and confirm the substituent positions. Finally, FTIR spectroscopy provides a confirmatory fingerprint of the aromatic system. The convergence of evidence from these orthogonal techniques provides an unshakeable, trustworthy, and authoritative confirmation of the structure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives | MDPI [mdpi.com]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
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A Technical Guide to 6-Bromo-2-chloroimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloroimidazo[1,2-a]pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and strategically positioned halogen atoms serve as versatile handles for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, validated synthetic and purification protocols, spectroscopic characterization, and its significant role as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5,6-heterocycle that has garnered immense interest in drug discovery.[1][2] It is recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs, including zolpidem (an insomnia therapeutic), alpidem (an anxiolytic agent), and zolimidine (a gastroprotective drug).[1][2] The scaffold's rigid structure and ability to engage in various biological interactions make it a cornerstone for designing novel therapeutic agents targeting a wide array of diseases, from cancer to infectious diseases like tuberculosis.[1][2][3] The strategic functionalization of this core, particularly with halogens at the C2 and C6 positions, creates highly valuable intermediates like this compound, enabling diverse chemical transformations and the exploration of broad chemical space.
Physicochemical and Structural Properties
The fundamental molecular characteristics of this compound are crucial for its application in synthesis, dictating solubility, reactivity, and analytical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [4] |
| Molecular Weight | 231.48 g/mol | |
| Monoisotopic Mass | 229.92464 Da | [4] |
| Appearance | Solid (Typical) | - |
| InChI Key | XVTNIOWQQGPGBC-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC2=NC(=CN2C=C1Br)Cl | [4] |
| CAS Number | 851916-84-2 | [5] |
Synthesis and Purification
The synthesis of substituted imidazo[1,2-a]pyridines typically involves the condensation and cyclization of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound.[6][7] While a specific, peer-reviewed synthesis for the 6-bromo-2-chloro variant is not detailed in the provided results, a general and robust methodology can be adapted from established protocols for analogous structures.
A plausible and widely adopted synthetic approach is the reaction of 2-amino-5-bromopyridine with a chloroacetylating agent, followed by cyclization. The introduction of the chlorine at the C2 position often utilizes reagents like N-chlorosuccinimide (NCS) on a pre-formed imidazo[1,2-a]pyridine core.
General Synthetic Protocol (Illustrative)
This protocol is a representative example based on common synthetic transformations for this class of compounds.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
-
Reactant Charging: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.2 eq).[8]
-
Cyclization: Heat the reaction mixture at a temperature ranging from 50°C to 100°C for 2-24 hours.[8] The progress is monitored by Thin Layer Chromatography (TLC). Causality: The acidic conditions generated in situ facilitate the condensation of the aldehyde with the exocyclic amine, followed by an intramolecular nucleophilic attack from the pyridine nitrogen onto the carbon bearing the chlorine, leading to ring closure and formation of the fused bicyclic system.
-
Work-up and Isolation: Upon completion, cool the mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent like ethyl acetate.[8] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-bromoimidazo[1,2-a]pyridine.[8]
Step 2: Chlorination at the C2-Position
-
Reactant Charging: Dissolve the crude 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in a solvent like acetonitrile or dichloromethane.
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature. Causality: The C2 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. NCS provides an electrophilic chlorine source for this transformation.
-
Reaction Monitoring and Work-up: Stir the reaction for several hours until TLC indicates the consumption of the starting material. Quench the reaction with an aqueous solution of sodium thiosulfate, and extract the product with an organic solvent. The organic phase is then washed, dried, and concentrated.
-
Purification: The final crude product, this compound, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, providing definitive confirmation of the elemental composition. The monoisotopic mass is expected at approximately 229.92 Da.[4]
Reactivity and Application in Drug Development
The utility of this compound lies in the differential reactivity of its two halogen atoms, which serve as orthogonal synthetic handles for site-selective functionalization.
-
C6-Bromo Position: The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, which is a cornerstone of modern library synthesis in drug discovery.
-
C2-Chloro Position: The chlorine atom is generally less reactive in cross-coupling reactions than bromine but can be substituted via nucleophilic aromatic substitution (SₙAr) or activated for coupling with specific catalysts and conditions.
This dual functionality makes it a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors.[9] Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with various substituents projecting out to occupy adjacent hydrophobic pockets and form key hydrogen bonds. For instance, this scaffold has been instrumental in developing inhibitors for Platelet-Derived Growth Factor Receptor (PDGFR), a key target in oncology and fibrosis research.[10]
Experimental Workflow: Suzuki Cross-Coupling
The following workflow details a typical Suzuki coupling reaction to functionalize the C6 position, a common subsequent step in a synthetic campaign.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Safety and Handling
While specific toxicity data is limited, analogous halo-substituted heterocyclic compounds should be handled with care. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis and drug discovery. Its defined molecular structure and the orthogonal reactivity of its halogen substituents provide chemists with a reliable platform for creating diverse libraries of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this powerful scaffold in the development of next-generation therapeutics.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 4. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 5. This compound(851916-84-2)核磁图(1HNMR) [chemicalbook.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. 6-Bromo-8-chloroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
The Mechanistic Landscape of 6-Bromo-2-chloroimidazo[1,2-A]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its unique bicyclic heterocyclic structure provides a versatile template for designing novel drug candidates targeting a range of diseases, from infectious diseases to cancer.[1][4] This technical guide delves into the nuanced mechanism of action of a specific subclass: 6-Bromo-2-chloroimidazo[1,2-A]pyridine derivatives. By synthesizing current research on related analogues, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential biological targets and cellular effects, thereby guiding future research and development efforts.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention for their wide array of pharmacological properties.[1][3] These include, but are not limited to, anti-cancer, anti-inflammatory, antiviral, and antituberculosis activities.[1][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The specific placement of bromo and chloro substituents at the 6 and 2 positions, respectively, is anticipated to modulate the molecule's electronic and steric properties, influencing its interaction with biological targets.
Elucidating the Core Mechanism: Inhibition of Key Signaling Pathways
While direct, comprehensive studies on the this compound scaffold are emerging, extensive research on structurally related imidazo[1,2-a]pyridine derivatives provides a strong foundation for predicting their primary mechanisms of action. The prevailing evidence points towards the modulation of critical intracellular signaling pathways, primarily in the context of oncology.
Targeting the PI3K/AKT/mTOR Pathway: A Central Node in Cancer Proliferation
A significant body of research highlights the role of imidazo[1,2-a]pyridine derivatives as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7]
Studies on various imidazo[1,2-a]pyridine analogues have demonstrated their ability to bind to the ATP-binding site of PI3K, particularly the PI3Kα isoform, with high affinity.[6][8] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream effectors like AKT and mTOR. The inhibition of this pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7] For instance, certain derivatives have exhibited potent PI3Kα inhibition with IC50 values in the nanomolar range.[6][7]
The 6-bromo substitution on the imidazo[1,2-a]pyridine ring may enhance these inhibitory activities. Halogen bonding, a non-covalent interaction involving the bromine atom, could contribute to more stable ligand-receptor interactions within the kinase domain.[9]
Experimental Protocol: In Vitro PI3Kα Inhibition Assay
A standard method to determine the inhibitory potential of this compound derivatives against PI3Kα is a luminescence-based kinase assay.
Methodology:
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (this compound derivatives), and a suitable buffer system.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the PI3Kα enzyme, the lipid substrate PIP2, and the test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP. e. The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal. f. Detect the luminescence using a plate reader. The signal intensity is inversely proportional to the PI3Kα activity.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Modulation of the STAT3/NF-κB Signaling Axis: Impact on Inflammation and Tumor Microenvironment
Chronic inflammation is a critical component of tumor development and progression. The STAT3 and NF-κB signaling pathways are key players in this process. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[5]
Molecular docking studies have suggested that these compounds can interact with the NF-κB p50 subunit, inhibiting its DNA-binding activity.[5] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[5] Furthermore, some derivatives have been observed to suppress TNF-α expression.[5] By inhibiting these inflammatory pathways, this compound derivatives could potentially alter the tumor microenvironment, making it less conducive to cancer growth and metastasis.
Diagram: Proposed Mechanism of Action via PI3K/AKT and NF-κB Pathway Inhibition
Caption: Inhibition of PI3K/AKT/mTOR and NF-κB signaling pathways.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The inhibitory effects on key signaling pathways culminate in potent anticancer activity. Studies on various 6-substituted imidazo[1,2-a]pyridines have demonstrated their ability to induce apoptosis in cancer cells.[10]
The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[10] This, in turn, leads to the activation of caspase-3 and caspase-8, key executioner caspases that orchestrate the dismantling of the cell.[10] Furthermore, treatment with these compounds has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[6][7]
Experimental Protocol: Cell Viability and Apoptosis Assays
To assess the anticancer effects of this compound derivatives, a combination of cell viability and apoptosis assays are typically employed.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, colon, cervical cancer cell lines) under standard conditions.[6][10]
-
MTT Assay (Cell Viability): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the test compounds for 24-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours. Viable cells will reduce MTT to formazan. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis): a. Treat cells with the test compounds as described above. b. Harvest the cells and wash with a binding buffer. c. Stain the cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. d. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring. The presence of a bromine atom at the 6-position and a chlorine atom at the 2-position of the imidazo[1,2-a]pyridine core likely plays a crucial role in the molecule's interaction with its biological targets. Further SAR studies are essential to optimize the potency and selectivity of these derivatives.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as chemical proteomics to identify the specific protein targets of this compound derivatives.
-
In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in preclinical animal models of cancer and inflammatory diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of these compounds to ensure their suitability for further development.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. Based on the extensive research on the broader imidazo[1,2-a]pyridine family, their primary mechanism of action is likely centered on the inhibition of key signaling pathways such as PI3K/AKT/mTOR and STAT3/NF-κB. These molecular events lead to the induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds. Continued investigation into their precise molecular interactions and in vivo efficacy will be crucial for translating their therapeutic promise into clinical reality.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Bromo-6-chloroimidazo[1,2-b]pyridazine | 944902-75-4 [smolecule.com]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Substituted Imidazo[1,2-a]pyridines: A Guide for Drug Discovery Professionals
An In-depth Technical Guide:
Abstract
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-fused heterocyclic system is a structural cornerstone for numerous approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1][2] Its rigid, planar structure and tunable electronic properties, achieved through substitution at various positions (C2, C3, C5, C6, C7, and C8), allow for precise interaction with a multitude of biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of substituted imidazo[1,2-a]pyridines, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the underlying mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
Imidazo[1,2-a]pyridines are aromatic heterocyclic compounds formed by the fusion of an imidazole and a pyridine ring.[4] This unique arrangement confers remarkable chemical stability and serves as a versatile template for designing molecules that can interact with various biological macromolecules. The scaffold's significance is underscored by its presence in marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer), highlighting its favorable pharmacokinetic and toxicological profiles.[1][5]
General Synthetic Strategies
The accessibility of the imidazo[1,2-a]pyridine core is a key driver of its widespread investigation. Numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. A common and efficient approach is the reaction between a 2-aminopyridine and an α-haloketone.[6] More advanced, one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the rapid assembly of diverse libraries of substituted imidazo[1,2-a]pyridines from aldehydes, isocyanides, and 2-aminopyridines.[4][7] The continuous evolution of synthetic routes, including green and microwave-assisted methods, ensures a steady supply of novel derivatives for biological screening.[8][9]
Anticancer Activity: Targeting Uncontrolled Proliferation
Imidazo[1,2-a]pyridine derivatives have emerged as a powerful class of anticancer agents, demonstrating potent activity against a range of malignancies including breast, colon, and melanoma.[10][11][12] Their therapeutic effect is often achieved by intervening in critical cellular pathways that govern cell division, survival, and proliferation.[10]
Key Mechanisms of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[13] This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Specific imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, leading to the downstream suppression of Akt and mTOR, which ultimately triggers apoptosis (programmed cell death) and cell cycle arrest.[14][15]
In addition to kinase inhibition, these compounds can induce apoptosis through intrinsic pathways. Studies have demonstrated that treatment of cancer cells with certain derivatives leads to the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the activation of executioner caspases, which are key enzymes in the apoptotic cascade.[11][14]
Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) for Anticancer Agents
The anticancer potency of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents. The following table summarizes key SAR findings from various studies.
| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference(s) |
| C2 | Aromatic/heteroaromatic rings (e.g., tolyl) | Often crucial for activity; can influence target specificity. | [12] |
| C3 | Substituted amines (e.g., p-chlorophenyl) | Significant impact; modifications can modulate potency and selectivity. | [12] |
| C6 | Halogens (e.g., Cl), ethers | Tolerates a broad range of substituents, often used to fine-tune physicochemical properties. | [16] |
| C8 | Methoxy, benzyloxy groups | Can enhance activity, potentially by improving metabolic stability or target engagement. | [17] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[18] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be solubilized and quantified spectrophotometrically.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, A375, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11][19]
-
Compound Preparation: Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.[19]
-
Formazan Solubilization: Remove the MTT-containing medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[11]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and cancer.[20] Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for new therapeutic interventions.[21][22]
Mechanism of Action: Suppression of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are often mediated by the suppression of key signaling pathways, such as the STAT3 and NF-κB pathways.[23] These pathways control the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24] By inhibiting the activation of transcription factors like NF-κB and STAT3, imidazo[1,2-a]pyridine derivatives can effectively downregulate the production of these inflammatory mediators.[23]
Visualization: STAT3/NF-κB Signaling Pathway Inhibition
Caption: Suppression of STAT3 and NF-κB pathways by imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: In Vitro Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[25] This assay screens for a compound's ability to prevent the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA), mimicking its potential to protect against protein damage in vivo.[26][27]
Principle: When proteins are heated, they lose their tertiary and secondary structures, leading to denaturation and loss of biological function. Anti-inflammatory agents can stabilize these proteins, preventing denaturation. The amount of non-denatured protein remaining in solution after heating is measured to determine the inhibitory effect.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2.0 mL of varying concentrations of the imidazo[1,2-a]pyridine test compound.[25]
-
Controls:
-
Vehicle Control: Prepare a mixture containing 2.0 mL of distilled water instead of the test compound. This represents 100% protein denaturation.
-
Positive Control: Use a known anti-inflammatory drug, such as Diclofenac sodium, at various concentrations.
-
-
Incubation: Incubate all the test tubes at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by incubating the mixtures in a water bath at 70°C for 5 minutes.[26]
-
Cooling: After heating, cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity (absorbance) of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 [26]
-
Antimicrobial Activity: A Broad-Spectrum Defense
The rise of drug-resistant pathogens presents a critical global health challenge. Imidazo[1,2-a]pyridines have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and potent antitubercular effects, making them a valuable scaffold in the search for new anti-infective agents.[2][5][28]
Mechanism of Action: Diverse Cellular Targets
The antimicrobial mechanisms of imidazo[1,2-a]pyridines are varied. In the context of tuberculosis, certain derivatives have been identified as potent inhibitors of the cytochrome b subunit of the QcrB protein.[28] QcrB is a critical component of the electron transport chain, and its inhibition disrupts cellular energy production (ATP synthesis), leading to the death of Mycobacterium tuberculosis.[28] For other bacteria and fungi, the mechanisms may involve the disruption of cell wall synthesis, inhibition of nucleic acid replication, or interference with other essential metabolic processes.
Visualization: Workflow for MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[29][30]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the imidazo[1,2-a]pyridine compound in an appropriate broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[29]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[31][32]
Other Notable Biological Activities
Beyond the major areas discussed, the imidazo[1,2-a]pyridine scaffold exhibits other important therapeutic activities:
-
Neuroprotective Effects: Certain derivatives, such as IMPY, have shown high binding affinity to β-amyloid (Aβ) aggregates.[6] Radioiodinated versions of these compounds are being investigated as imaging agents for detecting Aβ plaques in the brains of patients with Alzheimer's disease.[33]
-
Anti-ulcer Activity: Several 3-substituted imidazo[1,2-a]pyridines have demonstrated significant cytoprotective properties in models of gastric ulcers, although they may not act as antisecretory agents.[17]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and privileged structure in drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The continued exploration of structure-activity relationships, coupled with modern computational and high-throughput screening techniques, will undoubtedly unlock the full therapeutic potential of this exceptional heterocyclic system. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these derivatives to develop next-generation therapies with enhanced efficacy and reduced side effects.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. sciensage.info [sciensage.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. journalajrb.com [journalajrb.com]
- 21. researchgate.net [researchgate.net]
- 22. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 23. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. apec.org [apec.org]
- 31. integra-biosciences.com [integra-biosciences.com]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 6-Bromo-2-chloroimidazo[1,2-a]pyridine: A Versatile Scaffold for Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and steric conformation.[1][2] This bicyclic system, featuring a bridgehead nitrogen atom, is a cornerstone in medicinal chemistry, leading to marketed drugs like Zolpidem and Alpidem.[1] Within this esteemed chemical family, 6-Bromo-2-chloroimidazo[1,2-a]pyridine emerges as a particularly strategic building block for drug development professionals.[3]
The true utility of this scaffold lies in its orthogonally reactive sites. The bromine atom at the 6-position and the chlorine atom at the 2-position serve as versatile synthetic handles, allowing for sequential and regioselective functionalization. This dual-handle approach enables the systematic exploration of chemical space, a critical process in lead optimization. The C6-bromo position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the C2-chloro position is susceptible to nucleophilic aromatic substitution. This differential reactivity is the key to its power, providing chemists with a reliable platform to construct complex molecular architectures. This guide provides a technical overview of its synthesis, reactivity, and proven applications, offering field-proven insights for researchers in medicinal chemistry and drug discovery.
Core Synthesis: Establishing the Scaffold
The construction of the this compound scaffold is typically achieved through a reliable, multi-step sequence. The primary objective is the formation of the fused bicyclic ring system, followed by the introduction of the key halogen substituents. A common and effective pathway begins with the cyclocondensation of a substituted aminopyridine.
The synthesis commences with 2-amino-5-bromopyridine, which undergoes a cyclocondensation reaction with a suitable C2-synthon, such as chloroacetaldehyde, to form the 6-bromoimidazo[1,2-a]pyridine core.[4][5] Subsequent chlorination at the C2 position, a site activated by the adjacent nitrogen atom, yields the target compound.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | 851916-84-2 | BJB91684 [biosynth.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-chloroimidazo[1,2-a]pyridine
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for the heterocyclic compound 6-Bromo-2-chloroimidazo[1,2-a]pyridine. Intended for researchers and professionals in drug development and chemical synthesis, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive structural elucidation. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by authoritative literature on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.[1][2][3]
Introduction: The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that is a cornerstone in medicinal chemistry, found in numerous commercially available drugs.[2][4] Its rigid framework and rich electronic properties make it an ideal scaffold for developing therapeutic agents. The compound this compound (C₇H₄BrClN₂) is a specific derivative that serves as a valuable building block in synthetic chemistry.[5] Accurate and comprehensive characterization of such building blocks is critical for ensuring the integrity of subsequent synthetic steps and the identity of final target molecules. This guide details the multi-faceted spectroscopic approach to confirm the structure and purity of this compound.
Below is the chemical structure and numbering scheme for this compound, which will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The spectra for this compound provide unambiguous confirmation of its proton and carbon environments.
¹H NMR Spectroscopy
The proton NMR spectrum displays signals corresponding to the four aromatic protons on the bicyclic ring system. The chemical shifts and coupling patterns are highly diagnostic for the substitution pattern.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.55 | d | ~9.3 |
| H-7 | ~7.20 | dd | ~9.3, 1.8 |
| H-3 | ~7.85 | s | - |
| H-8 | ~8.10 | d | ~1.8 |
Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The data presented is a representative interpretation based on available spectra and literature values for analogous compounds.[6][7]
Interpretation:
-
H-5, H-7, and H-8: These protons belong to the pyridine ring. The proton H-5 appears as a doublet due to coupling with H-7. H-7, in turn, is a doublet of doublets, coupling to both H-5 and H-8. The large coupling constant (~9.3 Hz) is characteristic of ortho-coupling, while the smaller constant (~1.8 Hz) represents meta-coupling. H-8 appears as a narrow doublet (or broad singlet) due to the small meta-coupling with H-7.
-
H-3: This proton on the imidazole portion of the ring system appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift is consistent with its position on the electron-rich imidazole ring.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~115 |
| C-5 | ~128 |
| C-6 | ~110 |
| C-7 | ~125 |
| C-8 | ~118 |
| C-9 (Bridgehead) | ~142 |
Note: This is a predicted spectrum based on known substituent effects on the imidazo[1,2-a]pyridine scaffold. Experimental data should be acquired for confirmation.
Interpretation:
-
The chemical shifts are influenced by the electronegativity of the attached halogen atoms and the nitrogen atoms within the ring system.
-
C-2 and C-6: These carbons, directly bonded to chlorine and bromine respectively, show shifts influenced by the halogen's inductive effects. The carbon bearing the bromine (C-6) is expected at a lower chemical shift compared to the one bearing the chlorine (C-2).
-
The remaining carbons appear in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atoms and halogen substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bond types present in a molecule. For this compound, the IR spectrum is characterized by absorptions typical of aromatic C-H and C=C/C=N bonds.
Table 3: Key IR Absorptions for Imidazo[1,2-a]pyridine Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100 | Aromatic C-H Stretch | Confirms the presence of protons on the aromatic ring system.[8] |
| ~1630 & ~1450 | C=C and C=N Stretching | Characteristic of the imidazo[1,2-a]pyridine bicyclic core.[8] |
| ~1370 & ~1200 | C-N Stretching | Associated with the imidazole portion of the molecule.[8] |
| Below 800 | C-Cl and C-Br Stretching | The presence of carbon-halogen bonds is confirmed in this region. |
Experimental Workflow for IR Analysis: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) method on a Fourier-Transform Infrared (FTIR) spectrometer.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, the isotopic patterns of chlorine and bromine are particularly informative.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Ion | Key Observation |
| 230/232/234 | [M]⁺ | Molecular ion peak. |
| - | - | The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) results in a distinctive M, M+2, M+4 pattern. |
Molecular Weight: 231.48 g/mol [5]
Isotopic Pattern and Fragmentation: The presence of both bromine and chlorine creates a unique isotopic signature. The molecular ion will appear as a cluster of peaks at m/z 230 (¹²C₇¹H₄⁷⁹Br³⁵ClN₂), 232 (containing one ⁸¹Br or one ³⁷Cl), and 234 (containing one ⁸¹Br and one ³⁷Cl). The relative intensities of these peaks are predictable and serve as definitive proof of the elemental composition.
A plausible fragmentation pathway involves the initial loss of chlorine or bromine, or cleavage of the imidazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 851916-84-2 | BJB91684 [biosynth.com]
- 6. IMidazo[1,2-a]pyridine, 6-broMo-2-chloro-(851916-84-2) 1H NMR [m.chemicalbook.com]
- 7. This compound(851916-84-2)核磁图(1HNMR) [chemicalbook.com]
- 8. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and MSDS for 6-Bromo-2-chloroimidazo[1,2-A]pyridine
An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-chloroimidazo[1,2-A]pyridine
Introduction
This compound is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique structure is frequently utilized by researchers and drug development professionals to construct more complex molecular architectures for novel therapeutic agents.[1][2] The presence of both bromo and chloro substituents offers versatile reactive sites for further chemical modification. However, as with many halogenated aromatic compounds, this reactivity necessitates a thorough understanding and implementation of stringent safety protocols to protect laboratory personnel and the environment.[3][4]
This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound. It is designed to empower researchers with the knowledge to manage the risks associated with this compound, moving beyond mere compliance to a culture of proactive safety. The protocols and recommendations herein are synthesized from available safety data sheets (SDS) for this compound and structurally related analogs, coupled with established best practices for chemical safety.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's potential hazards. For this compound, the primary risks are associated with irritation and acute toxicity. It is crucial to note that, like many research chemicals, the chemical, physical, and toxicological properties have not been exhaustively investigated.[5][6] Therefore, it must be handled with the assumption that it may have uncharacterized long-term health effects.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile.
Hazard Summary Table
| GHS Pictogram | Signal Word | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
ngcontent-ng-c887220695="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[1][7][8]H319: Causes serious eye irritation.[1][7][8]H335: May cause respiratory irritation.[1][7][8] | Prevention: P261, P264, P270, P271, P280[8][9]Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[8][9]Storage: P403+P233, P405[8][9]Disposal: P501[8][9] |
Causality of Hazards: The irritant nature of this compound is characteristic of many functionalized heterocyclic compounds. The nitrogen atoms and halogen substituents can interact with biological macromolecules, leading to irritation upon contact with the skin, eyes, and respiratory tract. Ingestion can disrupt physiological processes, leading to the observed acute oral toxicity.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls and is supplemented by appropriate PPE.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood . All procedures that may generate dust or aerosols, including weighing, transferring, and reaction setup, must be performed within a fume hood to contain any airborne particles and protect the user from inhalation exposure.[3] The work area should also be equipped with an eyewash station and a safety shower that are readily accessible and regularly tested.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
| Protection Area | Required PPE | Rationale and Best Practices |
| Body | Chemical-resistant lab coat or apron. | Protects against incidental skin contact and contamination of personal clothing. Work clothes should be laundered separately from personal garments.[8] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact which can cause irritation.[8] Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[8] |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and airborne dust that can cause serious eye irritation.[11] A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Respiratory | NIOSH/CEN approved respirator. | For routine handling of small quantities in a fume hood, a respirator may not be necessary. However, if dust generation is unavoidable or in the event of a spill, respiratory protection is critical. A type N95 (US) or P1 (EU) particle respirator is suitable for nuisance exposures, while a higher-level cartridge respirator (e.g., OV/AG/P99) should be used for higher-risk scenarios.[5][8] |
Section 3: Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Caption: Diagram 1: A workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.[3] Clear the workspace of any unnecessary items. Assemble all required equipment (spatulas, glassware, solvents) and place them inside the hood.
-
Donning PPE: Put on all required PPE as detailed in Section 2, ensuring gloves are intact and goggles fit securely.
-
Aliquotting the Compound: Perform all manipulations of the solid compound inside the fume hood. To minimize dust, use a spatula to carefully transfer the chemical from its stock container to a tared, sealed weighing vessel. Avoid pouring the powder.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. If dissolving, add the solvent slowly to avoid splashing.
-
Decontamination: After the experiment is complete, decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone). Collect this rinsate as hazardous waste.[3] Wipe down the surfaces of the fume hood with an appropriate cleaning agent.
-
Waste Disposal: Collect all solid waste and liquid rinsates in a designated, properly labeled hazardous waste container for halogenated organic compounds.[3] Never mix halogenated waste with non-halogenated streams.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to avoid self-contamination. Immediately wash hands thoroughly with soap and water.[8]
Section 4: Emergency Procedures
A safety plan is only robust if it accounts for potential failures. The following procedures outline the correct response to spills, exposures, and fires.
Spill Management
Caption: Diagram 2: A decision tree for responding to a chemical spill.
Minor Spill Cleanup (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep or shovel the material into a sealable, labeled container for hazardous waste disposal.[5][8] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[8]
Exposure and First Aid Measures
Immediate and correct first aid is critical in mitigating harm from an exposure. Always show the Safety Data Sheet to attending medical personnel.[5]
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][11] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][10] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[12] |
Fire Response
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5][10]
-
Hazards from Combustion: The compound is not considered a significant fire risk, but containers may burn.[8] Combustion can produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (hydrogen bromide, hydrogen chloride).[5][10]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous fumes.[5][10]
Section 5: Storage and Waste Management
Proper storage and disposal are integral to the chemical's lifecycle management.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9][10] Keep the compound away from incompatible materials such as strong oxidizing agents.[1][10] Store in the original container, ensuring it is clearly labeled.[8]
-
Waste Disposal: This material must be disposed of as hazardous waste. All waste, including contaminated consumables and rinsates, should be collected in a designated, sealed, and clearly labeled container for halogenated waste.[3] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][8]
Summary Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 851916-84-2 | [7] |
| Molecular Formula | C₇H₄BrClN₂ | [13] |
| Molecular Weight | 231.48 g/mol | [5] |
| Appearance | Solid, Powder (Varies from Yellow to Cream/Brown) | [9][13] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [7] |
References
- 1. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. capotchem.cn [capotchem.cn]
- 6. capotchem.com [capotchem.com]
- 7. chemical-label.com [chemical-label.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.ca [fishersci.ca]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. H35094.03 [thermofisher.com]
Chemical properties and reactivity of 6-Bromo-2-chloroimidazo[1,2-A]pyridine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-2-chloroimidazo[1,2-A]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of clinically significant molecules, including Zolpidem, Alpidem, and Olprinone.[1] Its rigid, planar structure and rich electronic features make it an ideal framework for designing agents that target a wide array of biological systems. Within this class, this compound stands out as a highly versatile and strategically vital building block. The presence of two distinct halogen atoms at electronically different positions—a bromine on the pyridine ring and a chlorine on the imidazole moiety—provides orthogonal chemical handles for sequential and selective functionalization. This guide offers a comprehensive exploration of the synthesis, chemical properties, and nuanced reactivity of this key intermediate, providing researchers and drug development professionals with the foundational knowledge to leverage its synthetic potential.
Synthesis and Physicochemical Profile
The synthesis of this compound is typically achieved through a multi-step sequence, beginning with the cyclization to form the core scaffold, followed by selective halogenation. A common and efficient pathway involves the condensation of 2-amino-5-bromopyridine with an appropriate C2 synthon.
A plausible synthetic route begins with the formation of 6-bromoimidazo[1,2-a]pyridine. This can be accomplished by reacting 2-amino-5-bromopyridine with chloroacetaldehyde.[1] Subsequent selective chlorination at the C-2 position, potentially using a reagent like N-chlorosuccinimide (NCS) under controlled conditions, would yield the target compound. Alternatively, cyclization with a synthon that already contains the chloro substituent is a viable strategy.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties for this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 851916-84-2 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Solid (Typical) |
| ¹H NMR | Characteristic signals are observed.[2] |
| ¹³C NMR | Distinct signals for the 7 carbons. |
Note: Experimental data such as melting point can vary based on purity. Spectroscopic data should be confirmed by analysis.
The Core Principle: Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. This orthogonality allows for a programmed, stepwise introduction of complexity, which is a paramount advantage in multi-step drug synthesis.
-
C-6 Bromo Group: Positioned on the electron-deficient pyridine ring, this bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions . The C(sp²)-Br bond is readily activated by Pd(0) catalysts.
-
C-2 Chloro Group: Located on the imidazole portion of the fused ring system, this chlorine is ortho to the bridgehead nitrogen. This positioning significantly activates the C-2 carbon towards Nucleophilic Aromatic Substitution (SₙAr) .[3]
This dichotomy in reactivity allows chemists to selectively address one position while leaving the other intact for a subsequent transformation.
References
Methodological & Application
Synthesis Protocol for 6-Bromo-2-chloroimidazo[1,2-A]pyridine: A Comprehensive Guide
An Application Note for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3][4] This application note provides a detailed, two-step protocol for the synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine, a key functionalized intermediate for drug discovery and development. The synthesis begins with the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde to form the 6-bromoimidazo[1,2-a]pyridine intermediate, followed by a selective electrophilic chlorination at the C2 position. This guide offers in-depth procedural details, mechanistic insights, and critical parameter analysis to ensure reproducibility and high yield.
Introduction and Significance
Imidazo[1,2-a]pyridines are fused heterocyclic compounds that have garnered significant attention from the pharmaceutical industry due to their wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][5] The structural resemblance of this scaffold to purines allows it to interact with a variety of biological targets, making it a cornerstone in the design of novel therapeutics.[1]
The target molecule, this compound, serves as a versatile building block. The bromine and chlorine atoms at the 6- and 2-positions, respectively, provide orthogonal handles for further chemical modification through cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This document outlines a robust and scalable synthesis pathway, designed to be a self-validating system for researchers in organic synthesis and drug development.
Reaction Principle and Mechanism
The synthesis is performed in two sequential steps: (1) Formation of the imidazo[1,2-a]pyridine core via condensation, and (2) Selective chlorination of the electron-rich C2 position.
Step 1: Cyclocondensation
The foundational step involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde. The mechanism proceeds as follows:
-
N-Alkylation: The nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form a pyridinium intermediate.[6][7]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl carbon to form a hemiaminal intermediate.
-
Dehydration and Aromatization: Subsequent elimination of a water molecule results in the formation of the stable, aromatic 6-bromoimidazo[1,2-a]pyridine ring system.[6]
Step 2: Electrophilic Chlorination
The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C2 and C3 positions. This allows for a highly regioselective electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is employed as a mild and efficient source of an electrophilic chlorine atom (Cl+), which preferentially attacks the C2 position to yield the final product.
Overall Synthetic Workflow
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of 6-Bromoimidazo[1,2-a]pyridine (Intermediate)
This protocol is adapted from established methodologies for imidazo[1,2-a]pyridine synthesis.[8]
Materials and Reagents
| Reagent | MW ( g/mol ) | Mmol (Scale) | Equiv. | Mass (g) | Volume (mL) |
| 2-Amino-5-bromopyridine | 172.99 | 30.0 | 1.0 | 5.20 | - |
| Chloroacetaldehyde (40% aq. sol.) | 78.50 | 36.0 | 1.2 | - | 7.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 36.0 | 1.2 | 3.02 | - |
| Ethanol (EtOH) | - | - | - | - | 7.0 |
| Ethyl Acetate (EtOAc) | - | - | - | - | ~400 |
| Deionized Water | - | - | - | - | ~200 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | ~10 |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (5.20 g, 30.0 mmol), sodium bicarbonate (3.02 g, 36.0 mmol), and ethanol (7.0 mL).[8]
-
Reagent Addition: Add the 40% aqueous chloroacetaldehyde solution (7.1 mL, 36.0 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 55-60 °C and stir vigorously for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate. The starting material will have a lower Rf than the product.
-
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[8]
-
Extraction: To the remaining aqueous residue, add deionized water (100 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel. Shake vigorously and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (100 mL each).[8]
-
Washing and Drying: Combine the organic extracts and wash with saturated brine solution (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purification: The crude product appears as a brown solid. Recrystallize from a minimal amount of hot ethyl acetate and n-hexane (approx. 1:1 ratio) to afford 6-bromoimidazo[1,2-a]pyridine as a light-yellow solid. Expected yield: 80-90%.
PART B: Synthesis of this compound (Final Product)
Materials and Reagents
| Reagent | MW ( g/mol ) | Mmol (Scale) | Equiv. | Mass (g) | Volume (mL) |
| 6-Bromoimidazo[1,2-a]pyridine | 197.04 | 25.0 | 1.0 | 4.93 | - |
| N-Chlorosuccinimide (NCS) | 133.45 | 26.3 | 1.05 | 3.51 | - |
| N,N-Dimethylformamide (DMF) | - | - | - | - | 50 |
| Ethyl Acetate (EtOAc) | - | - | - | - | ~300 |
| Deionized Water | - | - | - | - | ~400 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | ~10 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 6-bromoimidazo[1,2-a]pyridine intermediate (4.93 g, 25.0 mmol) in anhydrous N,N-dimethylformamide (50 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (3.51 g, 26.3 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) until the starting material is fully consumed.
-
Work-up - Quenching: Pour the reaction mixture into a beaker containing ice-cold water (400 mL). A precipitate should form. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash thoroughly with deionized water (4 x 100 mL) to remove DMF, followed by a wash with saturated brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude material should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford this compound as a white to off-white solid. Expected yield: 75-85%.
Critical Parameters and Process Validation
To ensure the trustworthiness and reproducibility of this protocol, the following parameters must be carefully controlled:
-
Purity of Starting Materials: Use of high-purity 2-amino-5-bromopyridine is essential. Impurities can lead to side reactions and complicate purification.
-
Temperature Control (Step A): The cyclization reaction temperature should be maintained around 55-60 °C. Higher temperatures may lead to polymerization of chloroacetaldehyde or other undesired side products, while lower temperatures will result in impractically long reaction times.[8]
-
Base Stoichiometry (Step A): Sodium bicarbonate acts to neutralize the HCl formed during the initial N-alkylation. Using at least a stoichiometric amount is crucial for driving the reaction to completion.
-
NCS Stoichiometry (Step B): Precise control over the amount of NCS (1.05 equivalents) is critical. An excess of NCS can lead to di-chlorinated or other over-oxidized byproducts, significantly reducing the yield of the desired product.
-
Moisture Control (Step B): While the reaction does not need to be rigorously anhydrous, using anhydrous DMF is recommended as NCS can react with water.
-
Thorough Washing (Step B): Complete removal of DMF during the aqueous work-up is vital, as residual DMF can complicate the final purification and isolation of the product.
Reaction Mechanism Visualization
Caption: Key mechanistic steps in the formation of the imidazo[1,2-a]pyridine core.
Conclusion
This application note provides a validated, two-step synthesis for this compound. By adhering to the detailed protocols and observing the critical parameters outlined, researchers can reliably produce this valuable intermediate for application in pharmaceutical research and development. The methodology is robust, scalable, and utilizes readily available commercial reagents.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of 6-Bromo-2-chloroimidazo[1,2-a]pyridine in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold and a Versatile Intermediate
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry.[1][2] This bicyclic nitrogen heterocycle is a cornerstone in numerous marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem, and is prevalent in compounds under investigation for a wide therapeutic spectrum, including anticancer, antiviral, and antituberculosis agents.[3][4][5][6] Its value stems from its rigid structure, which allows for precise three-dimensional positioning of substituents to interact with biological targets, and its chemical properties that often impart favorable pharmacokinetic profiles.[2][7]
Within this important class of compounds, 6-Bromo-2-chloroimidazo[1,2-a]pyridine emerges as a uniquely powerful and versatile synthetic intermediate. Its strategic value lies in the orthogonal reactivity of its two halogen substituents. The bromine atom at the 6-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr).[8][9][10] This differential reactivity allows for the selective and sequential introduction of diverse chemical functionalities, making it an ideal starting point for building complex molecular libraries and optimizing lead compounds in drug discovery programs.
This document provides a detailed guide to the properties, synthesis, and strategic application of this compound, complete with field-proven protocols for its key transformations.
Physicochemical Properties & Safe Handling
Before beginning any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.
| Property | Value |
| Chemical Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 1033201-63-3 |
| InChI Key | YWJQFNDQVWMOFO-UHFFFAOYSA-N |
Safety & Handling:
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[11][12] Toxic if swallowed or in contact with skin.[13]
-
Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[12][13][14]
Synthesis of the Intermediate
The most common route to this compound involves the cyclization of a 2-aminopyridine precursor. A representative protocol is detailed below.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of related imidazo[1,2-a]pyridines.[15][16]
Materials:
-
5-Bromo-2-aminopyridine
-
Chloroacetaldehyde (50% wt. in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq) and ethanol to create a stirrable suspension.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Slowly add chloroacetaldehyde (1.5 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield 6-bromoimidazo[1,2-a]pyridine as a solid.
-
Subsequent chlorination at the 2-position can be achieved using reagents like N-chlorosuccinimide (NCS) under appropriate conditions to yield the final title compound.
The Power of Orthogonal Reactivity
The primary synthetic utility of this compound is the ability to functionalize the C6 and C2 positions independently. The C6-Br bond is readily activated by palladium(0) catalysts, making it an ideal handle for cross-coupling. The C2-Cl bond, being on an electron-deficient ring system, is activated towards nucleophilic attack. This allows for a planned, stepwise elaboration of the core scaffold.
Key Transformation Protocols
The following protocols are generalized but robust starting points for the key reactions of this intermediate. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 5.1: Suzuki-Miyaura Coupling at the C6-Position
This reaction forms a C-C bond by coupling the C6-Br with an aryl or heteroaryl boronic acid/ester. It is a cornerstone reaction for introducing biaryl motifs.[10][17]
-
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are standard, reliable catalysts. The bulky phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[18]
-
Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step.[18]
-
Solvent: A mixture like 1,4-dioxane/water or DME/water ensures solubility for both the organic substrate and the inorganic base.[19]
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography.
Protocol 5.2: Sonogashira Coupling at the C6-Position
This reaction introduces an alkyne moiety, a versatile functional group that can be further modified or used to create rigid linkers in drug molecules.[20][21]
-
Rationale for Component Selection:
-
Catalyst System: The Sonogashira reaction classically uses a dual-catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while the copper(I) iodide co-catalyst is essential for forming the copper(I) acetylide intermediate, which speeds up the transmetalation step.[20][21]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used not only to scavenge the HBr byproduct but also often serves as the solvent.[20]
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at a temperature ranging from ambient to 60 °C, monitoring for completion.
-
Upon completion, filter the reaction mixture through Celite® to remove catalyst residues and salts.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Protocol 5.3: Buchwald-Hartwig Amination at the C6-Position
This powerful reaction forms a C-N bond, directly installing an amine, a critical functional group for modulating solubility, basicity, and hydrogen bonding interactions in drug candidates.[22][23]
-
Rationale for Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP). These ligands promote the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition.[22][24] A pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand is used.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine coupling partner.[9][25]
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
Cool to room temperature, dilute with a suitable solvent like EtOAc, and quench carefully with water.
-
Filter, perform an aqueous workup, dry the organic phase, and concentrate.
-
Purify by flash chromatography.
Protocol 5.4: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
After functionalizing the C6 position, the C2-chloro can be displaced by various nucleophiles. The electron-withdrawing nature of the fused imidazole ring and the bridgehead nitrogen facilitates this reaction.[26][27]
-
Rationale for Component Selection:
-
Nucleophile: Common nucleophiles include primary/secondary amines, alkoxides, and thiolates.
-
Conditions: The reaction often requires elevated temperatures to overcome the activation energy associated with disrupting the aromaticity in the intermediate Meisenheimer complex.[26] A base may be needed if the nucleophile is added as its conjugate acid (e.g., an amine hydrochloride).
-
Procedure (Example with an Amine Nucleophile):
-
In a sealed tube, combine the C6-functionalized 2-chloroimidazo[1,2-a]pyridine (1.0 eq) and the desired amine (2.0-5.0 eq).
-
A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used, or the amine can be used as the solvent if it is a liquid.
-
Heat the reaction mixture to 120-160 °C. The reaction can also be facilitated by microwave irradiation.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture and perform a standard aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., EtOAc or DCM).
-
Dry, concentrate, and purify the product by chromatography or recrystallization.
Synthetic Strategy: A Drug Discovery Case Study
The true power of this compound is demonstrated in multi-step syntheses. A medicinal chemist can use it to rapidly generate analogues by varying the inputs for two different reactions.
Objective: Synthesize a library of potential kinase inhibitors based on a 2-amino-6-aryl-imidazo[1,2-a]pyridine scaffold.
This two-step sequence allows for immense diversification. A matrix of analogues can be produced by simply changing the boronic acid in Step 1 and the amine nucleophile in Step 2, providing a rapid method to explore the structure-activity relationship (SAR) around the core scaffold.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined orthogonal reactivity enables chemists to efficiently and systematically construct complex molecules with drug-like properties. By mastering the key palladium-catalyzed and nucleophilic substitution reactions outlined in these protocols, researchers can unlock the full potential of the privileged imidazo[1,2-a]pyridine scaffold, accelerating the journey from a synthetic intermediate to a potential therapeutic agent.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. capotchem.cn [capotchem.cn]
- 15. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 16. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 17. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. youtube.com [youtube.com]
- 27. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
Application Note: 6-Bromo-2-chloroimidazo[1,2-a]pyridine as a Versatile Synthon for the Development of Potent Kinase Inhibitors
Abstract
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its favorable pharmacological properties.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 6-Bromo-2-chloroimidazo[1,2-a]pyridine, a highly versatile starting material for the synthesis of novel kinase inhibitors. We will explore the orthogonal reactivity of the C2-chloro and C6-bromo positions, providing detailed, field-proven protocols for selective functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide explains the causality behind experimental choices and culminates in a case study demonstrating the synthesis of a c-Met kinase inhibitor, complete with biological context and data.
The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The unique bicyclic, nitrogen-rich structure of imidazo[1,2-a]pyridine allows it to engage in a wide array of interactions with biological targets, making it a cornerstone for drug discovery.[2][4] While this scaffold is present in marketed drugs for various indications, such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), its application in oncology has grown exponentially.[3][5][6] The scaffold's rigid geometry and ability to be functionalized at multiple positions allow for the precise orientation of pharmacophores to target the ATP-binding pocket of protein kinases.[7] Consequently, numerous potent inhibitors targeting critical cancer-related kinases—including Cyclin-Dependent Kinases (CDKs), Akt, PI3K, and receptor tyrosine kinases like c-Met—have been developed based on this core structure.[8][9][10][11]
Synthetic Strategy: The Orthogonal Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents.
-
C6-Bromo Position : This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, which are often crucial for establishing potency and selectivity against the target kinase.
-
C2-Chloro Position : The chloro substituent at the C2 position is less reactive in palladium catalysis but is activated towards nucleophilic aromatic substitution (SNAr).[12][13] This reaction typically requires a potent nucleophile, such as a primary or secondary amine, and often proceeds under more forcing conditions (e.g., higher temperatures). This disparity in reactivity allows for a sequential and controlled functionalization strategy.
This orthogonal reactivity enables a modular approach to building a library of kinase inhibitors, as illustrated in the workflow below.
Caption: General synthetic workflow using this compound (IP).
Protocols for C-6 Position Functionalization
The following protocols are generalized methods that serve as a robust starting point. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C-6 position. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst, while the base is essential for the transmetalation step.[14]
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-chloroimidazo[1,2-a]pyridine.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the coupling of primary or secondary amines to the C-6 position. The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is crucial to facilitate reductive elimination and prevent side reactions.[15][16][17] A strong, non-nucleophilic base is required.[15]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.). Evacuate and backfill with argon.
-
Add anhydrous toluene to the flask and stir for 10 minutes to form the active catalyst complex.
-
Add this compound (1.0 eq.), the desired amine (1.2 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol for C-2 Position Functionalization
This step is typically performed after the C-6 position has been functionalized, leveraging the higher reactivity of the C-Br bond in cross-coupling.
Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C2-chloro substituent with an amine nucleophile. The reaction often requires elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity of the heterocyclic ring.[13][18]
Materials:
-
6-substituted-2-chloroimidazo[1,2-a]pyridine (from Section 3)
-
Primary or secondary amine (2.0 - 5.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (Optional, 2.0 eq.)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
Procedure:
-
In a sealed reaction vial, dissolve the 6-substituted-2-chloroimidazo[1,2-a]pyridine (1.0 eq.) in NMP.
-
Add the desired amine (3.0 eq.). Using the amine as both nucleophile and solvent is also a common strategy if it is a liquid.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq.).
-
Seal the vial tightly and heat the mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, or if no solid forms, extract the aqueous phase with ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC.
Case Study: Synthesis of a c-Met Kinase Inhibitor
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several potent imidazo[1,2-a]pyridine-based c-Met inhibitors have been developed.[19][20] Here, we outline the synthesis of a representative inhibitor scaffold.
Step 1: Suzuki Coupling at C-6 Using Protocol 3.1 , this compound is coupled with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester to yield 2-chloro-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine.
Step 2: SNAr at C-2 Using Protocol 4.1 , the intermediate from Step 1 is reacted with (S)-1-phenylethan-1-amine at 140 °C in a sealed tube to afford the final product, a potent c-Met inhibitor scaffold.
Data on Representative Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
| Compound ID | Structure | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Volitinib (Analog) | c-Met | < 5 | [19] | |
| 22e | c-Met | 3.9 | [20] | |
| 28e | Nek2 | 38 | [21] | |
| Akt Inhibitor 11 | Akt1, Akt2, Akt3 | 230, 310, 840 | [10] |
Biological Context: The c-Met Signaling Pathway
The c-Met kinase, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers. Upon binding of its ligand HGF, c-Met dimerizes and autophosphorylates, triggering downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. Kinase inhibitors synthesized from the this compound scaffold can competitively bind to the ATP pocket of c-Met, preventing its activation and blocking these downstream oncogenic signals.
Caption: Simplified c-Met signaling pathway and the point of intervention.
Conclusion
This compound is an exceptionally valuable and versatile building block in medicinal chemistry for the discovery of novel kinase inhibitors. Its well-defined, orthogonal reactivity allows for the systematic and efficient synthesis of diverse compound libraries. The robust protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to accelerate their drug discovery programs targeting the kinome.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Suzuki coupling reactions with 6-Bromo-2-chloroimidazo[1,2-A]pyridine
Selective Suzuki Coupling of 6-Bromo-2-chloroimidazo[1,2-a]pyridine for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of clinically significant pharmaceutical agents. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that interact with a wide range of biological targets. Consequently, the development of robust and selective synthetic methods to functionalize this core is of paramount importance to researchers in medicinal chemistry and drug development.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for forging carbon-carbon bonds.[3][4] This application note provides a comprehensive, field-proven guide for the selective Suzuki coupling of this compound. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and offer expert insights into optimization and validation, enabling researchers to reliably synthesize 6-aryl-2-chloroimidazo[1,2-a]pyridine derivatives—key intermediates for further molecular elaboration.
The Core Challenge: Achieving Chemoselectivity
The primary synthetic challenge presented by this compound is the presence of two distinct halogen atoms on the aromatic core. A successful protocol must selectively activate the Carbon-Bromine (C-Br) bond at the 6-position while leaving the Carbon-Chlorine (C-Cl) bond at the 2-position intact for potential subsequent transformations.
This selectivity is governed by the intrinsic reactivity of organic halides in the oxidative addition step of the palladium catalytic cycle. The generally accepted order of reactivity is:
R-I > R-Br > R-OTf >> R-Cl [3]
This hierarchy stems from the difference in bond dissociation energies (BDE) of the carbon-halogen bonds; the C-Br bond is weaker and therefore more susceptible to cleavage by the Palladium(0) catalyst than the stronger C-Cl bond. By carefully selecting a catalyst system and reaction conditions that are sufficiently reactive to cleave the C-Br bond but not energetic enough to activate the C-Cl bond, we can achieve excellent chemoselectivity. While electronic effects within complex heterocycles can sometimes alter this reactivity, for this substrate, leveraging this fundamental principle is the key to a successful and selective coupling.[5][6][7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Palladium catalyst.[4][9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the imidazo[1,2-a]pyridine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R') to the Pd(II) complex, displacing the halide.[3][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 1: Detailed Experimental Protocol
This protocol is designed for the selective Suzuki coupling of this compound with a representative arylboronic acid on a typical laboratory scale (0.5 mmol).
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)
-
Inert Gas: Argon or Nitrogen
-
Reaction Monitoring: TLC plates (Silica gel 60 F₂₅₄), LC-MS
-
Workup: Ethyl acetate, deionized water, brine
-
Purification: Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate with an oil bath
-
Inert gas line (manifold or balloon)
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv). Note: As a solid, the catalyst can be added in the previous step before purging, which is often safer and more convenient.
-
Using a degassed solvent system, add 1,4-dioxane (4 mL) followed by water (1 mL) via syringe. The solvent should be deoxygenated by bubbling with inert gas for 15-20 minutes prior to use.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 90-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous suspension.
-
Monitor the reaction progress. At designated time points (e.g., 1h, 2h, 4h, and then as needed), withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting bromide.[12][13]
-
-
Work-up Procedure:
-
Once the reaction is complete (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[14][15] The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a common starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 6-aryl-2-chloroimidazo[1,2-a]pyridine.
-
Data Presentation: Optimized Conditions for a Model Reaction
The following table summarizes a set of generally applicable conditions for the coupling of this compound with phenylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Dihalogenated core for selective coupling. |
| Nucleophile | Phenylboronic Acid (1.2 equiv) | A slight excess drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard, reliable catalyst favoring C-Br over C-Cl activation.[1] |
| Base | K₂CO₃ (2.0 equiv) | Mild, effective, and economical base for boronate formation.[9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common biphasic system that dissolves both organic and inorganic reagents.[16] |
| Temperature | 100 °C | Provides sufficient thermal energy without promoting C-Cl activation. |
| Time | 6 hours | Typical reaction time; should be confirmed by reaction monitoring. |
PART 2: Expertise, Optimization, and Validation
Expert Insights: Rationale Behind Component Selection
-
Catalyst Choice: We select Pd(PPh₃)₄ because it is a pre-formed, air-stable Pd(0) source that is highly effective for C-Br bond activation. Using more sophisticated, electron-rich, and bulky phosphine ligands (like SPhos or XPhos) is often necessary for activating stubborn C-Cl bonds.[8][17] Employing such a catalyst system here would risk losing chemoselectivity. Starting with a classic, less reactive system is the most logical approach.
-
Base Selection: While stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction, they can also promote side reactions, including catalyst degradation or protodeborylation of the boronic acid.[16] K₂CO₃ provides a good balance of reactivity and mildness for this transformation.[1]
-
Solvent System: The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. 1,4-Dioxane is an excellent solvent for the organic components and is stable at the required temperatures.
Optimization & Troubleshooting Workflow
If the initial protocol results in low yield, incomplete conversion, or loss of selectivity, a systematic optimization approach is required.
Caption: Decision workflow for troubleshooting the Suzuki coupling reaction.
Trustworthiness: A Self-Validating Protocol
To ensure the integrity and reproducibility of the results, in-process controls and final product validation are essential.
-
Reaction Monitoring: Regular analysis by LC-MS is the gold standard.[12] This allows for the simultaneous monitoring of the disappearance of the 6-bromo starting material (m/z), the appearance of the desired product (m/z), and the potential formation of the di-coupled byproduct (m/z). This provides a real-time, quantitative picture of the reaction's progress and selectivity.
-
Product Characterization: The identity and purity of the final, isolated product must be unequivocally confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key indicators of success include the disappearance of the proton signal in the bromo-substituted position and the appearance of new aromatic signals from the coupled boronic acid partner.[18]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product, verifying that the chlorine atom remains intact.
-
HPLC Analysis: To determine the purity of the final compound, ideally demonstrating >95% purity for use in subsequent research.[12]
-
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. azom.com [azom.com]
Application Note: A Protocol for the Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] The targeted functionalization of this core is crucial for the synthesis of novel pharmaceutical agents. This document provides a detailed guide for the selective mono-amination of 6-bromo-2-chloroimidazo[1,2-a]pyridine, a bifunctional substrate with two distinct halogenated sites. The protocol leverages the inherent reactivity differences between C(sp²)–Br and C(sp²)–Cl bonds to achieve highly selective C–N bond formation at the C-6 position. We will delve into the mechanistic rationale behind this selectivity and provide a robust, step-by-step experimental procedure suitable for researchers in organic synthesis and drug discovery.
Introduction: The Challenge of Selective Functionalization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C–N bonds, a transformation of immense importance in modern synthesis.[2][3] When applied to substrates bearing multiple halide substituents, such as this compound, the primary challenge becomes achieving site-selectivity. Controlling which halide undergoes reaction is paramount to avoiding product mixtures and enabling controlled, sequential derivatization.
The key to this control lies in the differential reactivity of the carbon-halogen bonds during the rate-determining oxidative addition step of the catalytic cycle.[4] The general order of reactivity for aryl halides in palladium-catalyzed couplings is:
C–I > C–Br > C–OTf > C–Cl
This trend is primarily governed by the carbon-halogen bond dissociation energy; weaker bonds, such as C–Br, are cleaved more readily by the Pd(0) catalyst than stronger bonds like C–Cl.[5] This fundamental principle forms the basis of our selective protocol. By carefully selecting the catalyst, ligand, and reaction temperature, we can exploit this reactivity gap to favor amination at the more labile C-6 bromine position while leaving the C-2 chlorine atom intact for subsequent transformations. A similar strategy has been successfully employed for the selective functionalization of 6-bromo-2-chloroquinoline, demonstrating the viability of this approach on a related heterocyclic system.[6][7][8][9]
Mechanistic Pathway and Rationale for Selectivity
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this cycle is critical to rationalizing the experimental conditions.[2][10][11]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species that precedes reductive elimination.[12][15] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups, but may require higher temperatures or longer reaction times.[4][10]
-
Solvent and Temperature Control: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard for this reaction as they do not interfere with the catalytic cycle.[10] Temperature is the most critical parameter for ensuring selectivity. While higher temperatures accelerate the reaction, they can also provide enough energy to overcome the activation barrier for the oxidative addition of the stronger C–Cl bond, leading to a mixture of products. Therefore, the reaction should be started at a moderate temperature (e.g., 80-90 °C) and monitored carefully.
Recommended Protocol for Selective C-6 Amination
This protocol is designed for a typical small-scale reaction (0.5 mmol). All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material |
| Amine (e.g., Morpholine) | Anhydrous | Commercial | Nucleophile (1.2 eq) |
| RuPhos Pd G3 | Catalyst | Commercial | Precatalyst (2 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercial | Base (1.4 eq) |
| Toluene | Anhydrous | Commercial | Solvent |
| Oven-dried Schlenk flask with stir bar | - | - | Reaction vessel |
| Standard inert atmosphere setup | - | - | Schlenk line or glovebox |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the selective amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (116 mg, 0.50 mmol, 1.0 equiv), RuPhos Pd G3 precatalyst (8.4 mg, 0.01 mmol, 2 mol%), and sodium tert-butoxide (67 mg, 0.70 mmol, 1.4 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (2.5 mL) via syringe, followed by the amine nucleophile (e.g., morpholine, 52 µL, 0.60 mmol, 1.2 equiv).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 6-amino-2-chloroimidazo[1,2-a]pyridine product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous conditions.3. Reaction temperature too low. | 1. Use a fresh bottle of precatalyst. Ensure proper inert atmosphere technique.2. Use freshly distilled/dried solvent and reagents.3. Incrementally increase temperature to 90-100 °C, monitoring selectivity. |
| Poor Selectivity (Formation of di-aminated product) | 1. Reaction temperature is too high.2. Prolonged reaction time after full consumption of starting material. | 1. Decrease the reaction temperature to 75-80 °C.2. Monitor the reaction closely and quench promptly upon completion. |
| Hydrodehalogenation (Loss of Br or Cl) | 1. Presence of water or other protic sources.2. Side reaction pathway (β-hydride elimination if amine has α-H).[2] | 1. Ensure strictly anhydrous conditions.2. This is sometimes unavoidable but can be minimized by using optimized conditions. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the selective Buchwald-Hartwig amination of this compound. By leveraging the inherent difference in C–Br and C–Cl bond reactivity and employing a modern, well-defined catalyst system under controlled thermal conditions, researchers can reliably synthesize 6-amino-2-chloroimidazo[1,2-a]pyridine derivatives. This method offers a robust platform for accessing valuable intermediates in drug discovery, leaving the C-2 chloro position available for further synthetic diversification.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes & Protocols: Leveraging 6-Bromo-2-chloroimidazo[1,2-a]pyridine for Medicinal Chemistry Lead Optimization
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and conformational rigidity make it an ideal foundation for developing potent and selective therapeutic agents across a wide range of biological targets, including kinases, G-protein coupled receptors, and infectious disease targets.[3][4] This document provides a comprehensive guide for medicinal chemists on the strategic utilization of a particularly versatile building block: 6-bromo-2-chloroimidazo[1,2-a]pyridine . We will explore its value in lead optimization, detailing the differential reactivity of its two halogenated positions and providing robust, field-proven protocols for its selective functionalization. The causal relationships behind experimental choices will be elucidated to empower researchers to rationally design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
The Strategic Value of the this compound Scaffold
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a hit compound to enhance its desirable properties while minimizing undesirable ones.[5] The this compound scaffold is exceptionally well-suited for this purpose due to its two distinct and orthogonally reactive halogen handles. This dual-functionality allows for a systematic and divergent exploration of the chemical space around the core, a key strategy in modern lead optimization.[6]
-
The C6-Bromo Position: The bromine atom at the C6 position is readily functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[7][8] This position is often solvent-exposed and provides a vector for introducing substituents that can modulate pharmacokinetic properties (ADME), improve solubility, or engage with secondary binding pockets of the target protein.
-
The C2-Chloro Position: The chlorine atom at the C2 position is generally less reactive than the C6-bromo position in standard palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond compared to the C-Br bond.[9] This differential reactivity is the cornerstone of its utility, allowing for selective reaction at the C6 position while leaving the C2 position intact for subsequent modifications. The C2 position often points towards the primary pharmacophore-interacting region of a binding site, making modifications here critical for potency and selectivity.[10]
This inherent difference in reactivity provides a logical and efficient workflow for library synthesis and structure-activity relationship (SAR) studies.
Figure 1: A generalized workflow for lead optimization utilizing the differential reactivity of this compound.
Synthesis of the Core Scaffold
The starting material, this compound, can be synthesized through a multi-step process. A common route involves the cyclization of a substituted aminopyridine.
Protocol 2.1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This protocol is adapted from established literature procedures.[11][12]
Materials:
-
2-Amino-5-bromopyridine
-
Chloroacetaldehyde (typically 40-50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃) or an equivalent base
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), sodium bicarbonate (1.2 eq), and ethanol.
-
With vigorous stirring, add chloroacetaldehyde (1.2 eq) dropwise to the mixture.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 6-bromoimidazo[1,2-a]pyridine, which can be purified by column chromatography or recrystallization.
Protocol 2.2: Chlorination at C2
Direct and selective chlorination at the C2 position can be challenging. A more common and reliable approach is to build the chlorinated scaffold from a pre-functionalized aminopyridine or utilize a multi-step sequence involving an intermediate that facilitates chlorination. For the purpose of this guide, we will assume the this compound is either commercially available or synthesized via a proprietary route, as specific, robust, and high-yield public-domain syntheses for this exact di-halogenated compound are not as prevalent as for the mono-halogenated precursors.
Selective Functionalization Protocols
The key to unlocking the potential of this scaffold lies in the selective and high-yield modification of the C6 and C2 positions.
Protocol 3.1: Suzuki-Miyaura Coupling at the C6-Bromo Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[13] For heteroaryl bromides, specific catalyst and ligand systems are crucial for achieving high yields.[14]
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) for 2-16 hours. Microwave irradiation (120-150 °C for 15-45 minutes) can significantly accelerate the reaction.[15]
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Causality Note: The choice of a phosphine ligand-based palladium catalyst is critical. The electron-rich and bulky ligands stabilize the Pd(0) species and facilitate the oxidative addition step, which is the rate-determining step for aryl bromides.[9] An inorganic base is required to facilitate the transmetalation step of the catalytic cycle.[16]
Protocol 3.2: Buchwald-Hartwig Amination at the C6-Bromo Position
This reaction is one of the most powerful methods for forming carbon-nitrogen bonds, essential for introducing amine functionalities commonly found in bioactive molecules.[17][18]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2-2.0 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the anhydrous solvent.
-
Add the amine coupling partner.
-
Seal the tube and heat to 80-110 °C until the starting material is consumed (as monitored by LC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify the product by column chromatography.
Causality Note: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[19] Bulky, electron-rich phosphine ligands are essential to promote the rate-limiting reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[20][21]
Figure 2: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 3.3: Functionalization at the C2-Chloro Position
After modification at C6, the less reactive C2-chloro position can be targeted. While still challenging, Suzuki-Miyaura couplings can be achieved with highly active catalyst systems. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed with potent nucleophiles.
Materials:
-
6-Substituted-2-chloroimidazo[1,2-a]pyridine (1.0 eq)
-
For Suzuki: Aryl Boronic Acid/Ester (1.5-2.0 eq), highly active catalyst system (e.g., a palladacycle precatalyst like G3-XPhos), and a strong base (e.g., K₃PO₄).
-
For SNAr: A strong nucleophile (e.g., sodium thiophenoxide, secondary amine) (1.5-3.0 eq).
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, NMP).
Procedure (Suzuki):
-
Follow the general procedure in Protocol 3.1, but utilize a more active catalyst/ligand system (e.g., XPhos Pd G3) and potentially higher temperatures (120-150 °C). Reaction times may be longer.[22]
-
The choice of base is critical; K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides.
Procedure (SNAr):
-
Dissolve the 6-substituted-2-chloroimidazo[1,2-a]pyridine in a polar aprotic solvent like DMF or DMSO.
-
Add the nucleophile (e.g., an amine or thiol). If the nucleophile is an amine, an excess may be required to act as both nucleophile and base.
-
Heat the reaction to a high temperature (100-160 °C). Monitor by LC-MS.
-
Upon completion, cool the mixture and perform an aqueous workup, typically by pouring into water and extracting with an organic solvent like ethyl acetate.
-
Purify via standard methods.
Structure-Activity Relationship (SAR) Data Presentation
Systematic modification of the scaffold allows for the generation of clear SAR data. The following tables illustrate how data can be structured to guide lead optimization efforts, using a hypothetical kinase inhibitor project as an example.[3][23]
Table 1: SAR at the C6-Position (ADME & Off-Target Profile)
| Compound ID | R⁶ Substituent | IC₅₀ (Kinase X, nM) | Microsomal Stability (t½, min) | hERG IC₅₀ (µM) |
| LEAD-01 | -Br | 15 | < 5 | 1.2 |
| LEAD-02 | -Phenyl | 18 | 15 | 2.5 |
| LEAD-03 | -4-Morpholinophenyl | 25 | > 60 | > 30 |
| LEAD-04 | -Pyridin-4-yl | 22 | 45 | 15.8 |
| LEAD-05 | -N(Me)₂ | 30 | 12 | 0.8 |
Analysis: Introducing a polar morpholine group at C6 (LEAD-03) dramatically improves metabolic stability and reduces hERG liability with only a minor loss in potency, making it a superior scaffold for further optimization.
Table 2: SAR at the C2-Position (Potency & Selectivity)
Scaffold Base: 6-(4-Morpholinophenyl)-imidazo[1,2-a]pyridine
| Compound ID | R² Substituent | IC₅₀ (Kinase X, nM) | IC₅₀ (Kinase Y, nM) | Selectivity (Y/X) |
| LEAD-03a | -Cl | 25 | 250 | 10 |
| LEAD-03b | -Phenyl | 12 | 360 | 30 |
| LEAD-03c | -3-Fluorophenyl | 5 | 1500 | 300 |
| LEAD-03d | -Cyclopropyl | 8 | 500 | 62.5 |
| LEAD-03e | -NH(Cyclopropyl) | 2 | 2000 | 1000 |
Analysis: Replacing the C2-chloro with a cyclopropylamine (LEAD-03e) via SNAr or Buchwald-Hartwig provides a significant boost in potency and a dramatic improvement in selectivity against the anti-target Kinase Y. This compound represents a highly optimized lead candidate.
Conclusion
The this compound scaffold is a powerful tool for medicinal chemistry lead optimization. Its differentially reactive halogen atoms provide a logical and efficient pathway for systematically exploring chemical space to enhance potency, selectivity, and drug-like properties. By understanding the principles behind the selective cross-coupling reactions and applying the robust protocols detailed in this guide, researchers can accelerate the development of novel therapeutics. The provided methodologies, grounded in established chemical principles, offer a validated system for advancing hit-to-lead and lead optimization campaigns.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold selection and scaffold hopping in lead generation: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 12. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi-res.com [mdpi-res.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of the Imidazo[1,2-a]pyridine Ring
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, renowned for its broad spectrum of biological activities.[1][2][3] Functionalization of this core, particularly through N-alkylation of the pyridine nitrogen, generates quaternary imidazo[1,2-a]pyridinium salts, which opens new avenues for modulating physicochemical properties and biological targets. This guide provides a detailed experimental procedure for this transformation, grounded in mechanistic principles. We will explore the causality behind the selection of reagents and conditions, offer a step-by-step protocol for synthesis and purification, and provide expert insights into data interpretation and troubleshooting to ensure reproducible and successful outcomes for researchers in drug discovery and organic synthesis.
Chemical Principles & Mechanistic Insights
The N-alkylation of an imidazo[1,2-a]pyridine is fundamentally a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the pyridine ring's nitrogen atom (N-1) acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent.
Caption: The SN2 mechanism for N-alkylation.
Unlike related scaffolds such as 6H-imidazo[4,5-b]pyridine which possess an acidic imidazole proton and require a base (like K₂CO₃) for deprotonation prior to alkylation, the imidazo[1,2-a]pyridine ring system does not have this feature.[4][5] The alkylation occurs directly on the basic pyridine nitrogen to form a permanently charged quaternary salt, a reaction that typically does not require a base.[6]
Rationale for Reagent Selection
-
Substrate: The imidazo[1,2-a]pyridine core's reactivity can be influenced by substituents. Electron-donating groups on the ring can enhance the nucleophilicity of the N-1 nitrogen, potentially accelerating the reaction, while electron-withdrawing groups may slow it down.
-
Alkylating Agent: The choice of alkylating agent (R-X) is critical. Reactivity follows the order of leaving group ability: R-I > R-Br > R-Cl. Primary and benzylic halides are ideal due to their low steric hindrance, which is favorable for an SN2 pathway. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination reactions.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN), or polar protic solvents like ethanol, are commonly employed.[6] These solvents can effectively dissolve the heterocyclic substrate and stabilize the charged transition state, thereby facilitating the reaction. A universal method for preparing pyridinium salts involves the straightforward reaction of pyridine with a bromoalkane in ethanol.[6]
Experimental Workflow & Protocol
The overall workflow involves the reaction setup, monitoring, product isolation, and final characterization.
Caption: General experimental workflow for N-alkylation.
Detailed Protocol: N-Benzylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes the synthesis of 1-benzyl-2-phenylimidazo[1,2-a]pyridin-4-ium bromide, a representative procedure that can be adapted for other substrates and alkylating agents.
Materials & Equipment:
-
2-Phenylimidazo[1,2-a]pyridine
-
Benzyl bromide
-
Anhydrous Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle or oil bath)
-
Standard glassware for filtration and recrystallization
-
TLC plates (silica gel) and developing chamber
-
NMR tubes, HRMS vials
Reagent Table:
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | 194.24 | 1.0 | 5.0 | 971 mg |
| Benzyl bromide | 171.04 | 1.2 | 6.0 | 1026 mg (0.71 mL) |
| Anhydrous Ethanol | 46.07 | - | - | 25 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylimidazo[1,2-a]pyridine (971 mg, 5.0 mmol) in anhydrous ethanol (25 mL).
-
Addition of Alkylating Agent: To the stirring solution, add benzyl bromide (0.71 mL, 6.0 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Use a mobile phase like Dichloromethane:Methanol (95:5). The product, being a salt, will have a much lower Rf value than the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature. A white crystalline precipitate of the product may form upon cooling. To maximize precipitation, slowly add diethyl ether (50 mL) to the cooled reaction mixture with stirring.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any unreacted benzyl bromide. The resulting pyridinium salt is often of high purity.[6] If further purification is needed, recrystallize the solid from a suitable solvent system, such as ethanol/ether.
-
Drying: Dry the purified white crystalline product under vacuum to obtain the final N-benzyl-2-phenylimidazo[1,2-a]pyridin-4-ium bromide.
Data Interpretation & Structural Validation
Accurate characterization is essential to confirm the formation of the N-alkylated product.
-
¹H NMR Spectroscopy: The most definitive evidence of successful N-alkylation is observed in the ¹H NMR spectrum.
-
N-Alkyl Group: New signals corresponding to the protons of the newly introduced alkyl group will appear. For the example above, a characteristic singlet for the benzylic methylene protons (N-CH₂-Ph) is expected around δ 5.5-6.0 ppm.
-
Ring Protons: The protons on the pyridinium ring (especially H-5 and H-8) experience a significant downfield shift due to the positive charge on the nitrogen atom.[7][8] This deshielding effect is a hallmark of quaternization.
-
-
¹³C NMR Spectroscopy: Similar to the proton spectrum, the carbon atoms of the pyridine ring will shift downfield upon N-alkylation.[8] The new signal for the N-CH₂ carbon will also be present.
-
High-Resolution Mass Spectrometry (HRMS): HRMS (ESI-TOF) is used to confirm the elemental composition. The analysis will detect the mass of the cation (the imidazo[1,2-a]pyridinium moiety) and confirm its exact mass, providing unequivocal evidence of the product's identity.[9]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive alkylating agent (e.g., alkyl chloride).2. Low reaction temperature.3. Sterically hindered substrate or alkylating agent. | 1. Switch to a more reactive alkylating agent (R-Br or R-I).2. Increase the reaction temperature or prolong the reaction time.3. Consider using a less hindered alkylating agent if possible. |
| Low Yield | 1. Incomplete reaction.2. Product is soluble in the reaction/precipitation solvent.3. Reversible reaction or side reactions. | 1. Ensure the reaction has gone to completion via TLC.2. Use a larger volume of anti-solvent (e.g., diethyl ether) or cool the mixture in an ice bath to maximize precipitation.3. Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Difficulty in Purification | 1. Oily product instead of a solid.2. Contamination with starting materials. | 1. Try triturating the oil with a non-polar solvent (like hexane or ether) to induce crystallization. If that fails, purification by column chromatography on silica gel may be necessary, though salts can be challenging.2. Improve the precipitation/washing step to better remove unreacted starting materials. |
References
- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] This scaffold is considered "privileged" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] Derivatives of imidazo[1,2-a]pyridine have shown promise as anticancer, antituberculosis, antiviral, and anti-inflammatory agents.[3][4][5][6][7] Notable drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) feature this core structure, highlighting its therapeutic importance.[7]
The development of efficient and sustainable synthetic methods to access these valuable compounds is a key focus in organic and medicinal chemistry.[1][8] One-pot multicomponent reactions have emerged as a powerful strategy, offering numerous advantages over traditional multi-step syntheses. These include higher atom economy, reduced reaction times, lower costs, and simplified purification processes.[7][9] This guide provides detailed protocols and mechanistic insights for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives, tailored for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies and Mechanistic Rationale
The one-pot synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine derivative with various coupling partners. The choice of reactants and catalyst dictates the substitution pattern on the final product. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.
Mechanism of Imidazo[1,2-a]pyridine Formation
A common mechanistic pathway for the formation of the imidazo[1,2-a]pyridine scaffold involves a few key steps. Initially, an intermediate is formed from the reaction of one of the coupling partners, for instance, the in-situ generation of an α-bromoacetophenone from an acetophenone.[10] The endocyclic nitrogen of the 2-aminopyridine then attacks this intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[10]
In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, an imine is first formed from the condensation of 2-aminopyridine and an aldehyde. This is followed by a [4+1] cycloaddition with an isocyanide to generate a spiro intermediate, which then rearranges to the final product.[7][11]
Experimental Protocols
This section provides detailed, step-by-step protocols for three distinct and effective one-pot methods for the synthesis of functionalized imidazo[1,2-a]pyridines.
Protocol 1: Copper-Catalyzed Three-Component Synthesis
This protocol describes an efficient copper-catalyzed one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes.[12][13] Copper catalysts are widely used due to their low cost, low toxicity, and high efficiency in mediating various organic transformations.[14][15]
Experimental Workflow:
Workflow for copper-catalyzed synthesis.
Step-by-Step Methodology:
-
To a sealed reaction tube, add 2-aminopyridine (1.0 mmol), aldehyde (1.2 mmol), terminal alkyne (1.5 mmol), and a copper(I) catalyst such as copper(I) iodide (CuI, 5 mol%).
-
Add a suitable solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for the required time (typically 8-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Quantitative Data:
| Entry | 2-Aminopyridine | Aldehyde | Terminal Alkyne | Catalyst | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuI | 85 | [12] |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | 1-Octyne | Cu(OAc)₂ | 82 | [15] |
| 3 | 2-Aminopyridine | 4-Nitrobenzaldehyde | Phenylacetylene | Cu-nanoparticles | 80 | [12] |
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts are effective in activating the terminal alkyne for nucleophilic attack. In some cases, copper(II) salts can also be used, which may be reduced in situ to the active copper(I) species.[15]
-
Solvent: Toluene is a common choice due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures to drive it to completion.
-
Inert Atmosphere: While some copper-catalyzed reactions can be performed in the presence of air, using an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the catalyst and starting materials, leading to higher yields.
Protocol 2: Iodine-Mediated Three-Component Synthesis
Molecular iodine is an inexpensive, readily available, and environmentally benign catalyst for various organic transformations.[16][17] This protocol details a one-pot synthesis of imidazo[1,2-a]pyridines using iodine as a catalyst.[18][19]
Experimental Workflow:
Workflow for iodine-mediated synthesis.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent such as ethanol (5 mL).
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Add molecular iodine (I₂, 10 mol%) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., 70 °C) for the required duration (typically 2-6 hours).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data:
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Yield (%) | Reference |
| 1 | 2-Amino-5-chloropyridine | 4-Methylbenzaldehyde | tert-Butyl isocyanide | I₂ | 92 | [19] |
| 2 | 2-Aminopyridine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | I₂ | 88 | [19] |
| 3 | 2-Aminopyridine | Naphthalene-2-carbaldehyde | tert-Butyl isocyanide | I₂ | 90 | [19] |
Causality Behind Experimental Choices:
-
Catalyst: Molecular iodine acts as a Lewis acid to activate the aldehyde and facilitate the formation of the imine intermediate. It also plays a role in the subsequent cyclization and aromatization steps.[8][18]
-
Solvent: Ethanol is a green and effective solvent for this reaction, and its polarity can help to dissolve the starting materials and facilitate the reaction.
-
Isocyanide: The isocyanide component is crucial for the formation of the 3-amino-imidazo[1,2-a]pyridine derivatives through the Groebke-Blackburn-Bienaymé reaction pathway.[2][11]
Protocol 3: Catalyst-Free Synthesis
Developing synthetic methods that avoid the use of metal catalysts is a significant goal in green chemistry.[8] This protocol outlines a catalyst-free, one-pot synthesis of imidazo[1,2-a]pyridines, often relying on the inherent reactivity of the starting materials under specific conditions.[8][20]
Experimental Workflow:
Workflow for catalyst-free synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol) and an α-halocarbonyl compound (e.g., phenacyl bromide, 1.1 mmol).
-
Add a suitable solvent such as ethanol or DMF (5-10 mL).
-
Optionally, a mild base like potassium carbonate (K₂CO₃, 1.5 mmol) can be added to facilitate the reaction.[8]
-
Heat the reaction mixture to reflux for a specified time (typically 1-4 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Quantitative Data:
| Entry | 2-Aminopyridine | α-Halocarbonyl Compound | Base | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | K₂CO₃ | 90 | [8] |
| 2 | 2-Amino-4-methylpyridine | Ethyl bromopyruvate | None (reflux in ethanol) | 85 | [8] |
| 3 | 2-Aminopyridine | 2-Bromo-1-(4-nitrophenyl)ethanone | NaHCO₃ | 92 | [2] |
Causality Behind Experimental Choices:
-
Reactants: The high reactivity of α-halocarbonyl compounds allows for the initial alkylation of the 2-aminopyridine to proceed without a catalyst.
-
Base: The addition of a mild base can neutralize the hydrogen halide formed during the reaction, which can improve the reaction rate and yield.[2][8]
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Protic solvents like ethanol can participate in hydrogen bonding and facilitate the reaction.
Applications in Drug Development
The synthetic accessibility of imidazo[1,2-a]pyridines through these one-pot methods has significantly contributed to their exploration in drug discovery.
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit various protein kinases, such as VEGFR, EGFR, and PI3K, which are crucial targets in cancer therapy.[5][6] Some compounds have also been found to inhibit tubulin polymerization.[6]
-
Antituberculosis Agents: The imidazo[1,2-a]pyridine scaffold is present in compounds that have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4] These compounds often target key enzymes in the bacterium's metabolic pathways.[4]
-
Other Therapeutic Areas: The versatility of this scaffold has led to the discovery of compounds with potential applications as antiviral, anti-inflammatory, and neuroprotective agents.[7] The ability to easily modify the substitution pattern allows for the fine-tuning of pharmacological properties.
Conclusion
The one-pot synthesis of imidazo[1,2-a]pyridine derivatives represents a highly efficient and versatile approach to accessing this medicinally important class of compounds. The protocols outlined in this guide, utilizing copper catalysis, iodine mediation, and catalyst-free conditions, provide researchers with a range of options to suit their specific synthetic needs. A thorough understanding of the underlying reaction mechanisms allows for rational optimization and adaptation of these methods. The continued development of innovative one-pot synthetic strategies will undoubtedly accelerate the discovery of novel imidazo[1,2-a]pyridine-based drug candidates with improved therapeutic profiles.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Bromo-2-chloroimidazo[1,2-A]pyridine Analogs
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Compounds incorporating this core structure exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[2][3][4] Specifically, halogenated analogs such as 6-bromo-2-chloroimidazo[1,2-a]pyridine serve as crucial intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents.[5] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and modest yields.[6]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to address these limitations.[7][8] By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and enhance product purity.[7][9] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound analogs, offering researchers a time-efficient and high-yielding methodology.
Principle and Mechanism
The synthesis of the imidazo[1,2-a]pyridine core typically proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][10][11] The reaction mechanism involves two key steps:
-
N-Alkylation: The initial step is the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of a pyridinium salt intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular condensation between the exocyclic amine and the carbonyl group, followed by dehydration, leads to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system.
A plausible reaction mechanism is depicted below:
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation [organic-chemistry.org]
- 5. 6-Bromo-8-chloroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Core Concepts: Understanding the Reaction
The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The target molecule, this compound, is typically synthesized via the cyclocondensation of a substituted 2-aminopyridine with a suitable carbonyl compound or its equivalent. The general mechanism involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.[1][2]
Understanding this mechanistic pathway is crucial for diagnosing and resolving issues that may arise during the synthesis.
Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis?
The most common route involves the reaction of 2-amino-5-bromopyridine with a two-carbon electrophile that also introduces the chloro-substituent. A typical reagent is chloroacetaldehyde or its synthetic equivalents.[3] Alternative methods might involve different starting materials, but this is a widely adopted strategy.
Q2: Why is temperature control so critical in this reaction?
Temperature influences both reaction rate and selectivity. The initial N-alkylation step is often exothermic. Insufficient cooling can lead to runaway reactions and the formation of undesired side products. Conversely, the subsequent cyclization and dehydration steps may require heating to proceed at a reasonable rate.[3] Careful temperature management is key to maximizing the yield of the desired product.
Q3: What is a realistic target yield for this synthesis?
Reported yields for similar imidazo[1,2-a]pyridine syntheses can vary widely, from moderate to excellent (40-90%), depending on the specific substrates, reagents, and reaction conditions.[4][5] A patent for a similar synthesis of 6-bromoimidazo[1,2-a]pyridine reports a yield of around 72.4%.[3] Setting a benchmark of 65-75% is a reasonable starting point for optimization.
Q4: How does the choice of solvent impact the reaction?
The solvent plays a multifaceted role by influencing reagent solubility, reaction kinetics, and even the reaction pathway. Protic solvents like ethanol or water can participate in the reaction and may be suitable for certain protocols.[3][6] Aprotic solvents such as DMF or acetonitrile are also commonly used, particularly when anhydrous conditions are necessary.[2] The choice of solvent should be made based on the specific reagents and reaction mechanism being employed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 1: Low or No Product Yield
Question: My reaction has produced very little or no this compound. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors related to reagents, reaction conditions, or the formation of unexpected side products.
-
Causality 1: Reagent Quality and Stoichiometry
-
Explanation: The purity of the starting materials, particularly the 2-amino-5-bromopyridine, is paramount. Aminopyridines can oxidize over time, and impurities can inhibit the reaction. Similarly, the chloro-reagent (e.g., chloroacetaldehyde) can be unstable. Incorrect stoichiometry will result in unreacted starting material and lower yields.
-
Solution:
-
Verify Purity: Confirm the purity of your 2-amino-5-bromopyridine using NMR or melting point analysis. If necessary, recrystallize or purify by column chromatography.
-
Use Fresh Reagents: Use a freshly opened bottle of the chloro-reagent or distill/purify it before use.
-
Accurate Stoichiometry: Carefully measure the molar equivalents. A slight excess (1.1-1.2 equivalents) of the chloroacetaldehyde is often used to ensure the complete consumption of the more valuable aminopyridine.[3]
-
-
-
Causality 2: Ineffective Cyclization Conditions
-
Explanation: The cyclization step requires specific conditions to proceed efficiently. The choice of base and temperature is critical. An inappropriate base may not be strong enough to facilitate the necessary proton transfers, or it could promote side reactions. The temperature must be high enough to overcome the activation energy for cyclization and dehydration but not so high as to cause decomposition.[2][3]
-
Solution:
-
Base Selection: Sodium bicarbonate (NaHCO₃) is a commonly used weak base that is effective in neutralizing the HBr or HCl formed during the reaction without causing excessive side reactions.[3] Other bases like triethylamine or sodium carbonate can also be used.
-
Temperature Optimization: A typical temperature range for this reaction is 25-50°C.[3] If the yield is low, consider incrementally increasing the temperature while monitoring the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Reaction Time: These reactions can take anywhere from 2 to 24 hours.[3] Monitor the reaction progress to determine the optimal time, as prolonged reaction times can sometimes lead to lower yields due to product degradation.
-
-
Issue 2: Significant Formation of Impurities
Question: My final product is contaminated with significant impurities that are difficult to separate. What are these and how can I prevent their formation?
Answer: The formation of impurities is often due to side reactions competing with the main reaction pathway. Identifying these impurities can provide clues for optimizing the reaction conditions.
| Potential Side Product | Plausible Cause | Preventative Measure |
| Dimerized/Polymerized Material | High concentration of reagents; localized overheating. | Use a more dilute solution; ensure efficient stirring and controlled heating. |
| Unreacted 2-amino-5-bromopyridine | Insufficient amount of chloro-reagent; reaction not run to completion. | Use a slight excess (1.1-1.2 eq.) of the chloro-reagent; increase reaction time or temperature. |
| Isomeric Products | N-arylation at the exocyclic amine instead of the pyridine nitrogen.[7][8] | This is less common for this specific reaction but can be influenced by the catalyst and solvent system. Ensure conditions favor endocyclic N-alkylation. |
-
Causality: Competing Nucleophilic Attack
-
Explanation: 2-aminopyridine has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. While the reaction generally favors initial alkylation on the more nucleophilic pyridine nitrogen, certain conditions can promote reaction at the amino group, leading to different products.[2]
-
Solution:
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of the two nitrogen atoms. Experiment with different solvents (e.g., ethanol, acetonitrile, DMF) to find the one that maximizes the desired regioselectivity.
-
Controlled Addition: Add the electrophilic reagent (chloroacetaldehyde) slowly to the solution of 2-amino-5-bromopyridine. This can help to control the reaction and minimize side product formation.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate a pure product after the reaction. What is the best work-up and purification procedure?
Answer: Effective purification is essential for obtaining a high-quality final product. The basic nature of the imidazo[1,2-a]pyridine core influences its solubility and chromatographic behavior.
-
Recommended Work-up Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Add a saturated aqueous solution of a weak base like sodium bicarbonate to neutralize any remaining acid and to ensure the product is in its free base form. This increases its solubility in organic solvents.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.[3]
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is generally effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.
-
TLC Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. The product should be UV active.
-
Optimized Experimental Protocol
This protocol is a synthesized methodology based on common procedures for similar compounds.[3][6]
Materials:
-
2-amino-5-bromopyridine
-
40% aqueous solution of chloroacetaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq.).
-
Add ethanol as the solvent.
-
To this solution, add sodium bicarbonate (1.2 eq.).
-
Add the 40% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to 50-55°C and stir for 5-10 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Once the reaction is complete (disappearance of the starting material), cool the flask to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 6. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysts for Cross-Coupling with 6-Bromo-2-chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with the challenging substrate, 6-Bromo-2-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this electron-deficient and sterically demanding heterocyclic compound. Drawing from extensive experience in synthetic chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The imidazo[1,2-a]pyridine core is electron-deficient, which can make the oxidative addition step of the catalytic cycle sluggish.[1] Additionally, the presence of two distinct halogen atoms (bromine at C6 and chlorine at C2) presents a challenge in achieving site-selective coupling. The nitrogen atoms within the heterocyclic system can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
Q2: Which cross-coupling reaction should I attempt first, at the C6-Br or the C2-Cl position?
A2: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[3] Therefore, initial attempts should target the C6-Br position. Selective coupling at the C2-Cl position would likely require more specialized catalyst systems and conditions, often after the C6 position has been functionalized.
Q3: What are the best starting palladium precatalysts and ligands for a Suzuki-Miyaura coupling with this substrate?
A3: For a Suzuki-Miyaura coupling at the C6-bromo position, a good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄, with a bulky, electron-rich phosphine ligand.[4][5] Ligands from the Buchwald and Hartwig groups, such as SPhos or XPhos, are excellent candidates due to their proven efficacy with challenging heteroaryl halides.[6]
Q4: What are the key considerations for a Buchwald-Hartwig amination with this compound?
A4: For a Buchwald-Hartwig amination, the choice of base is critical, in addition to the palladium precatalyst and ligand.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9] The ligand selection is also crucial, with bulky, electron-rich phosphines such as those developed by Buchwald and Hartwig being highly effective.[10][11]
Troubleshooting Guides
Scenario 1: Low to No Yield in a Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C6 position and I am observing very low or no product formation. What are the likely causes and how can I troubleshoot this?
A: Low to no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Step 1: Evaluate the Catalyst System
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient.[12][13] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst like a Buchwald palladacycle, which can generate the active catalytic species more reliably.[14]
-
Ligand Selection: The initial choice of ligand is critical. If a simple phosphine ligand like PPh₃ is being used, it may not be sufficiently electron-rich or sterically bulky to promote the reaction.[15] Switching to a more sophisticated ligand is often the most effective solution.
Recommended Ligand Screening Protocol:
| Ligand | Class | Key Features |
| PPh₃ | Triphenylphosphine | Good starting point, but often insufficient for challenging substrates. |
| SPhos | Biarylphosphine | Bulky and electron-rich, excellent for heteroaryl couplings.[6] |
| XPhos | Biarylphosphine | Even more sterically hindered than SPhos, effective for unreactive aryl chlorides and bromides.[6] |
| cataCXium® A | Dialkylphosphinobiphenyl | Highly active for Suzuki couplings.[11] |
Step 2: Scrutinize the Base
-
An inappropriate base can lead to reaction failure. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point for Suzuki-Miyaura reactions.[5] If the reaction is still sluggish, a stronger base like Cs₂CO₃ may be beneficial.[16] The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and the boronic acid.
Step 3: Re-evaluate the Solvent
-
The choice of solvent can significantly impact the reaction outcome.[17][18] Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent and water is often necessary to dissolve the inorganic base and facilitate the reaction. If solubility is an issue, consider a solvent system like DME/water or toluene/ethanol/water.
Step 4: Check the Integrity of the Boronic Acid
-
Boronic acids can undergo protodeboronation (decomposition) under the reaction conditions, especially at elevated temperatures and in the presence of a strong base.[19] Ensure that your boronic acid is pure and dry. Running the reaction at a lower temperature for a longer duration may help to mitigate decomposition.
Scenario 2: Lack of Selectivity (Reaction at Both C6-Br and C2-Cl)
Q: I am observing a mixture of products from my Suzuki-Miyaura coupling, with substitution at both the C6-bromo and C2-chloro positions. How can I improve the selectivity for the C6 position?
A: Achieving high selectivity can be challenging with dihalogenated substrates.[1] The following strategies can help to favor reaction at the more reactive C-Br bond.
Strategies for Improving Site Selectivity:
-
Lower the Reaction Temperature: Oxidative addition at the stronger C-Cl bond typically requires more energy. By lowering the reaction temperature, you can often find a window where the C-Br bond reacts selectively.
-
Choose a Less Reactive Catalyst System: A highly active catalyst system might be capable of activating both C-X bonds. Consider using a less electron-rich ligand or a lower catalyst loading to temper the reactivity and favor the more labile C-Br bond.
-
Employ a Milder Base: A very strong base can sometimes promote the reactivity of the C-Cl bond. Using a milder base like K₂CO₃ may enhance selectivity.
Scenario 3: Failure in a Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary amine is not proceeding. What are the common pitfalls?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several parameters.[10][20][21]
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Step 1: Assess the Base
-
The most common reason for failure in Buchwald-Hartwig aminations is an insufficiently strong base.[8] Strong bases like NaOtBu, KOtBu, or LHMDS are generally required to deprotonate the amine and facilitate the catalytic cycle.[9] Ensure the base is fresh and handled under anhydrous conditions.
Recommended Base Screening:
| Base | pKa of Conjugate Acid | Comments |
| K₂CO₃ | 10.3 | Generally too weak for aminations. |
| K₃PO₄ | 12.3 | Can be effective in some cases, but often not strong enough. |
| NaOtBu | 19 | A standard and highly effective base for aminations. |
| LHMDS | 26 | A very strong, non-nucleophilic base, useful for challenging substrates. |
Step 2: Re-evaluate the Ligand
-
As with Suzuki-Miyaura couplings, the ligand is paramount. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are the gold standard.[22] If you are using a less specialized ligand, switching to one of the Buchwald ligands is highly recommended.
Step 3: Consider Catalyst Inhibition
-
The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center and inhibit the catalyst.[2] Using a more sterically hindered ligand can sometimes mitigate this by creating a more crowded coordination sphere around the palladium, disfavoring unproductive binding of the substrate's nitrogen atoms. Increasing the catalyst loading may also be necessary in some cases.
Step 4: Optimize the Solvent
-
Aprotic solvents such as toluene, dioxane, or THF are typically used for Buchwald-Hartwig aminations.[17] The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Screening
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%).
-
Add the appropriate volume of the catalyst/ligand stock solution to the reaction vial.
-
Add the anhydrous solvent (e.g., dioxane, 0.1 M concentration of the limiting reagent).
-
Seal the vial, purge with an inert gas (argon or nitrogen), and heat to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
General Protocol for Buchwald-Hartwig Amination Screening
-
To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).
-
Add the anhydrous solvent (e.g., toluene, 0.1 M) and stir for a few minutes.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the vial, purge with an inert gas, and heat to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the C-Br bond of the substrate.[23] This is followed by either transmetalation with the organoboron species in a Suzuki-Miyaura coupling or coordination of the amine and subsequent deprotonation in a Buchwald-Hartwig amination.[3][7] The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[10] Each step has its own set of requirements, and understanding these can guide your optimization efforts.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 22. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 23. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-chloroimidazo[1,2-A]pyridine
Welcome to the comprehensive technical support guide for the scale-up synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and drug development professionals to provide in-depth procedural guidance, address common challenges, and ensure a safe and efficient scale-up process.
Introduction: The Significance of this compound
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The di-halogenated derivative, this compound, serves as a versatile intermediate in the synthesis of more complex molecules, where the bromine and chlorine atoms provide handles for further functionalization through various cross-coupling reactions. The successful and reproducible scale-up of this intermediate is therefore a critical step in many drug discovery and development programs.
This guide provides a two-step synthetic protocol, followed by a detailed troubleshooting section and frequently asked questions (FAQs) to navigate the potential challenges of scaling up this synthesis.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of 2-amino-5-bromopyridine with a suitable C2-synthon to form the 6-bromoimidazo[1,2-a]pyridine core. The second step is the regioselective chlorination of this intermediate at the C2-position.
Caption: Overall workflow for the two-step synthesis of this compound.
Part 1: Detailed Experimental Protocol for Scale-Up Synthesis
This section provides a detailed, step-by-step protocol for the synthesis, designed for a laboratory scale-up (e.g., 50-100 g).
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This step involves the condensation and cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde.
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 50g scale) | Moles | Notes |
| 2-Amino-5-bromopyridine | 172.01 | 50.0 g | 0.291 | Starting material. |
| Chloroacetaldehyde (50% wt in H₂O) | 78.50 | 50.5 mL | 0.320 | Corrosive and toxic. Handle in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 36.6 g | 0.436 | Base. |
| Ethanol | 46.07 | 500 mL | - | Solvent. |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |
| Brine (saturated NaCl solution) | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent. |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-5-bromopyridine (50.0 g, 0.291 mol) and ethanol (500 mL).
-
Addition of Base: Stir the mixture to obtain a suspension and add sodium bicarbonate (36.6 g, 0.436 mol) in portions.
-
Addition of Chloroacetaldehyde: Slowly add the 50% aqueous solution of chloroacetaldehyde (50.5 mL, 0.320 mol) to the suspension over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Extraction: To the remaining aqueous residue, add water (500 mL) and extract with ethyl acetate (3 x 300 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 6-bromoimidazo[1,2-a]pyridine can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield a crystalline solid.
Step 2: Synthesis of this compound
This step involves the regioselective chlorination of the intermediate at the electron-rich C2 position using N-Chlorosuccinimide (NCS).
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (assuming 80% yield from Step 1) | Moles | Notes |
| 6-Bromoimidazo[1,2-a]pyridine | 197.03 | 46.0 g | 0.233 | Intermediate from Step 1. |
| N-Chlorosuccinimide (NCS) | 133.53 | 34.2 g | 0.256 | Chlorinating agent. Handle with care.[1][2][3][4][5] |
| Acetonitrile | 41.05 | 700 mL | - | Solvent. |
| Dichloromethane | 84.93 | As needed | - | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For quenching. |
| Brine (saturated NaCl solution) | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent. |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, dissolve 6-bromoimidazo[1,2-a]pyridine (46.0 g, 0.233 mol) in acetonitrile (700 mL).
-
Addition of NCS: Add N-Chlorosuccinimide (34.2 g, 0.256 mol) portion-wise to the solution at room temperature. The addition may cause a slight increase in temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a stirred solution of saturated sodium bicarbonate (1 L) to quench any unreacted NCS.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 400 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 300 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol or isopropanol.
Part 2: Troubleshooting Guide and FAQs
This section addresses potential issues that may arise during the scale-up synthesis in a question-and-answer format.
Caption: Common issues encountered during the synthesis of this compound.
FAQs for Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
Q1: The yield of my 6-bromoimidazo[1,2-a]pyridine is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the 2-amino-5-bromopyridine is of high purity. Impurities can interfere with the cyclization reaction.
-
Quality of Chloroacetaldehyde: Chloroacetaldehyde is unstable and can polymerize. Use a fresh, high-quality solution.
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized high concentrations of reactants, promoting side reactions. Ensure vigorous mechanical stirring throughout the reaction.
-
Reaction Time and Temperature: While the typical reflux time is 4-6 hours, prolonged heating can lead to decomposition. Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed.
-
Work-up Losses: Ensure complete extraction of the product from the aqueous layer. Sometimes, the product may have some water solubility.
Q2: My reaction mixture turns dark brown or black, and I isolate a significant amount of tar-like material. What is happening and how can I prevent it?
A2: The formation of dark, tarry substances is a common issue, often due to the polymerization of chloroacetaldehyde or decomposition of the product under harsh conditions.
-
Control the Addition of Chloroacetaldehyde: Add the chloroacetaldehyde solution slowly and maintain good stirring to dissipate any local heat generation.
-
Moderate Reaction Temperature: While reflux is necessary, avoid excessive heating. Ensure the temperature is maintained consistently.
-
Optimize the Base: Sodium bicarbonate is a mild base. Stronger bases might promote more side reactions. However, if the reaction is sluggish, a slightly stronger but non-nucleophilic base could be explored cautiously on a small scale first.
FAQs for Step 2: Synthesis of this compound
Q3: The chlorination reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A3: Incomplete chlorination is a common challenge. Here are some strategies to address it:
-
Stoichiometry of NCS: While a slight excess of NCS (1.1 equivalents) is recommended, you might need to increase it to 1.2-1.3 equivalents if the reaction is consistently incomplete. Add the extra NCS in portions and monitor the reaction progress.
-
Reaction Time: The reaction can be slow at room temperature. Extending the reaction time to 24 hours may be necessary.
-
Temperature: Gently warming the reaction mixture to 40-50 °C can increase the reaction rate. However, be cautious as higher temperatures can also lead to over-chlorination.
-
Solvent: Acetonitrile is a good solvent choice, but in some cases, using a co-solvent like dichloromethane might improve solubility and reaction kinetics.
Q4: I am observing the formation of di-chlorinated byproducts. How can I improve the regioselectivity and minimize over-chlorination?
A4: Over-chlorination is a risk when trying to push the reaction to completion.
-
Controlled Addition of NCS: Add the NCS in small portions over a longer period rather than all at once. This keeps the concentration of the chlorinating agent low and favors mono-chlorination.
-
Temperature Control: Avoid high reaction temperatures, as this can increase the rate of the second chlorination.
-
Alternative Chlorinating Agents: While NCS is common, other reagents can be explored for higher selectivity on a small scale. For instance, using sodium chlorite in the presence of an acid has been reported for the C3-chlorination of imidazo[1,2-a]pyridines and might offer different selectivity.[6]
Q5: The purification of the final product is difficult due to the presence of starting material and potentially the 3-chloro isomer. What are the best purification strategies?
A5: The separation of halogenated isomers and the starting material can be challenging.
-
Column Chromatography: This is the most effective method for separating closely related compounds. A carefully chosen solvent system (e.g., a shallow gradient of ethyl acetate in hexanes) is crucial.
-
Recrystallization: If the product is a solid, fractional recrystallization can be effective. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where the desired product crystallizes out, leaving the impurities in the mother liquor.
-
Preparative HPLC: For high-purity material required in later stages, preparative HPLC may be necessary, although it is less practical for very large scales.
Part 3: Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Chloroacetaldehyde: It is corrosive, toxic, and a lachrymator. Handle with extreme care and avoid inhalation of vapors.
-
N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can be corrosive. It may cause severe skin burns and eye damage.[1][4][5] It is also harmful if swallowed.[1] Store it in a cool, dry place away from combustible materials.[2][3] In case of contact, immediately flush the affected area with plenty of water.[4]
-
Halogenated Organic Compounds: The final product and intermediates are halogenated organic compounds and should be handled with care, assuming they are potentially toxic.
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, should be disposed of according to institutional and local regulations for hazardous chemical waste.
References
- 1. lobachemie.com [lobachemie.com]
- 2. suru-chem.com [suru-chem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Bromo-2-chloroimidazo[1,2-A]pyridine under different reaction conditions
Welcome to the technical support center for 6-bromo-2-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and reactivity of this versatile heterocyclic compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is a solid that should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] It is advisable to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How stable is the C-Cl bond at the 2-position compared to the C-Br bond at the 6-position in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > OTf > Br >> Cl.[2] This indicates that the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position. This differential reactivity allows for selective functionalization at the 6-position while leaving the 2-chloro group intact, which can be a valuable strategy in multi-step syntheses.[3]
Q3: Can I perform a Suzuki-Miyaura coupling reaction selectively at the 6-position?
A3: Yes, selective Suzuki-Miyaura coupling at the 6-position is feasible due to the higher reactivity of the C-Br bond.[4] By carefully selecting the palladium catalyst, ligand, and reaction conditions, you can achieve efficient coupling of an aryl or vinyl boronic acid at the C-6 position.[5][6] Standard conditions often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.[5][7]
Q4: Is it possible to subsequently functionalize the 2-chloro position after a reaction at the 6-bromo position?
A4: Absolutely. This sequential functionalization is a key advantage of this molecule. After an initial cross-coupling reaction at the 6-position, the less reactive 2-chloro position can be targeted under more forcing conditions or with catalyst systems specifically designed for the activation of aryl chlorides.[8] This may involve the use of more electron-rich and bulky phosphine ligands.[7][8]
Q5: What are the expected challenges when performing a Buchwald-Hartwig amination on this substrate?
A5: The primary challenge is achieving selectivity between the two halogen sites. Similar to Suzuki coupling, the C-Br bond is more susceptible to amination under milder conditions.[9][10] A key step in successfully synthesizing compounds with this scaffold can be a selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride.[3] Careful optimization of the catalyst, ligand, base, and temperature is crucial to control the reaction's outcome.[11][12]
Q6: How does the imidazo[1,2-a]pyridine core influence the reactivity of the halogen substituents?
A6: The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. This electronic nature can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.[13][14] The precise electronic effects will also be modulated by the positions of the halogen atoms on the ring system.
Section 2: Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during reactions involving this compound.
Issue 1: Low yield or no reaction in Suzuki-Miyaura coupling at the 6-position.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure it has been stored under inert conditions. Consider using a pre-catalyst that is more air-stable. | The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[15] |
| Inappropriate Ligand | Screen different phosphine ligands. For aryl bromides, ligands like PPh₃ or SPhos are often effective. | The ligand influences the electron density and steric environment of the palladium center, which is critical for the oxidative addition and reductive elimination steps.[2] |
| Insufficient Base | Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). Consider stronger bases like Cs₂CO₃ or K₃PO₄. | The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][15] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[5] | Cross-coupling reactions often require thermal energy to overcome the activation barriers of the catalytic cycle. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Common solvents for Suzuki coupling include toluene, dioxane, and DMF. | Oxygen and water can interfere with the catalytic cycle and lead to side reactions. |
Issue 2: Lack of selectivity - reaction at both C-Br and C-Cl positions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Conditions Too Harsh | Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress by TLC or LC-MS to stop it once the desired product is formed. | The activation of the C-Cl bond typically requires more energy. By using milder conditions, you can favor the reaction at the more reactive C-Br bond. |
| Highly Active Catalyst System | Switch to a less reactive palladium catalyst or ligand system. Avoid highly electron-rich and bulky ligands that are specifically designed for aryl chloride activation. | Catalyst systems optimized for C-Cl bond activation will naturally be less selective. |
| Prolonged Reaction Time | Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent over-reaction. | Given enough time and energy, even a less reactive catalyst may start to activate the C-Cl bond. |
Issue 3: Decomposition of starting material or product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Thermal Instability | If high temperatures are required, consider using a sealed vessel or microwave reactor to minimize exposure time. | While generally stable, prolonged exposure to very high temperatures can lead to decomposition of heterocyclic compounds.[16] |
| Strongly Basic or Acidic Conditions | If possible, use milder bases (e.g., K₂CO₃ instead of t-BuOK) or avoid strongly acidic workups. | The imidazo[1,2-a]pyridine ring system may be sensitive to harsh pH conditions, potentially leading to ring opening or other side reactions. |
| Oxidative or Reductive Degradation | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[17] | The electron-rich nature of the imidazo[1,2-a]pyridine core could make it susceptible to oxidation under certain conditions. Reductive conditions could potentially cleave the halogen-carbon bonds.[18] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol provides a general procedure for the selective arylation at the 6-bromo position.
Step-by-Step Methodology:
-
To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as Cs₂CO₃ (2.0 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position
This protocol outlines a general procedure for the selective amination at the 6-bromo position.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., Xantphos, 0.04 eq.) to a dry reaction vessel.
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling at the 6-Position
This protocol provides a general method for the selective alkynylation at the 6-bromo position.
Step-by-Step Methodology:
-
To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Purge the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Catalytic cycles in Sonogashira coupling.
Section 4: Data Summary
Table 1: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions.
| Halogen | Relative Reactivity | Typical Reaction Conditions |
| Iodo (I) | Highest | Room temperature to moderate heating |
| Bromo (Br) | High | Moderate heating (60-100 °C) |
| Chloro (Cl) | Low | Higher temperatures, specialized bulky/electron-rich ligands |
References
- 1. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. api.army.mil [api.army.mil]
Technical Support Center: Catalyst Poisoning in 6-Bromo-2-chloroimidazo[1,2-A]pyridine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroimidazo[1,2-A]pyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning during the functionalization of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on field-proven insights and authoritative literature to help you navigate the complexities of transition-metal-catalyzed cross-coupling reactions.
Section 1: FAQ - Identifying Catalyst Poisoning
This section addresses the initial symptoms and indicators that suggest your catalytic reaction is compromised.
Q1: My reaction has stalled or shows low conversion with this compound. Is catalyst poisoning the primary suspect?
A: While several factors can lead to low conversion (e.g., incorrect stoichiometry, suboptimal temperature, poor reagent quality), catalyst poisoning is a frequent and critical issue, especially with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines.[1] Poisoning refers to the chemical deactivation of the catalyst's active sites by foreign substances, which prevents the catalyst from facilitating the reaction.[2][3][4]
Key indicators that point towards poisoning include:
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Initial activity followed by a sudden stop: The reaction proceeds for a short time and then halts completely, even with sufficient starting material remaining.
-
Inconsistent results: Reactions that previously worked fail upon scale-up or when using new batches of reagents.
-
Failure of well-established protocols: A literature procedure that is robust for other substrates fails specifically with your imidazopyridine scaffold.
Q2: What are the common visual indicators of catalyst deactivation in my reaction flask?
A: Visual cues can be powerful first indicators of catalyst deactivation. The most common observation is the formation of palladium black . This is a finely divided, black precipitate of elemental palladium (Pd(0)) that has aggregated and fallen out of the catalytic cycle.[5] A healthy, active catalytic cycle should maintain a homogeneous, often yellowish or brownish, appearance. The appearance of a black precipitate indicates that the palladium atoms are no longer stabilized by their ligands and are catalytically inactive.
Q3: I'm observing significant byproduct formation, particularly homocoupling of my boronic acid reagent. Is this related to catalyst poisoning?
A: Yes, the formation of specific byproducts can be symptomatic of a struggling catalytic system. For instance, in a Suzuki-Miyaura coupling, the formation of biaryl from the homocoupling of the boronic acid partner is a common side reaction. While this can be influenced by factors like the presence of oxygen, it is often exacerbated when the primary catalytic cycle is inhibited or slowed down by poisoning. With the desired cross-coupling pathway blocked, side reactions become more prominent.[6] Similarly, in Buchwald-Hartwig aminations, observing starting materials with no product formation after an extended period strongly suggests catalyst inhibition.[7]
Section 2: Troubleshooting Guide - Common Poisons & Their Mechanisms
Understanding the source and mechanism of poisoning is crucial for effective troubleshooting. This section details the most common culprits in the functionalization of this compound.
Issue 1: Substrate-Induced Deactivation
Q4: Can the nitrogen atom in my this compound substrate poison the palladium catalyst?
A: Absolutely. This is one of the most significant challenges when working with nitrogen-containing heterocycles.[1] The lone pair of electrons on the pyridine-like nitrogen atom (N-4) of the imidazo[1,2-a]pyridine core can act as a strong ligand. It can coordinate directly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive or has greatly diminished reactivity.[1][8] This effectively sequesters the catalyst, preventing it from participating in the crucial steps of the cross-coupling cycle (oxidative addition, transmetalation, reductive elimination).[9]
Caption: Substrate poisoning of a Palladium catalyst.
Issue 2: Reagent & Impurity-Induced Poisoning
Q5: My starting materials and reagents are from a reputable commercial source. Could they still contain catalyst poisons?
A: Yes. Even high-purity commercial reagents can contain trace amounts of impurities that are detrimental to sensitive cross-coupling reactions.[2][10] These impurities might not be listed on the certificate of analysis if they are below standard reporting thresholds, but they can be present in concentrations high enough (ppb to low ppm levels) to poison a catalyst.[2][11] It is a common misconception that "reagent grade" is sufficient for catalysis. For robust and reproducible results, purification of reagents and solvents is often a necessary step.
Q6: What are the most common catalyst poisons I should be aware of in my reagents and solvents?
A: A variety of chemical species can act as potent poisons for palladium catalysts. The most common offenders are summarized in the table below. These substances often bind strongly and irreversibly to the palladium center, blocking active sites.[3][12]
| Poison Class | Common Examples | Typical Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, sulfoxides, H₂S | Starting materials, reagents (e.g., Na₂S₂O₃ quench), rubber septa | Strong, irreversible coordination to the Pd center, forming stable Pd-S bonds.[12][13] |
| Halides (Excess) | I⁻, Br⁻, Cl⁻ | Reagents (e.g., KI, NaBr), byproducts from previous steps | Formation of stable, anionic palladium halide complexes (e.g., [PdX₄]²⁻) that are reluctant to undergo oxidative addition.[14][15] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminated reagents, glassware, or starting materials from certain synthetic routes. | Adsorption onto the catalyst surface or formation of alloys with palladium, altering its electronic properties.[11][13] |
| Coordinating Species | Cyanide (CN⁻), Carbon Monoxide (CO), Phosphine oxides | Byproducts, atmospheric contamination, ligand degradation. | Strong π-acceptor ligands that bind tightly to Pd(0), preventing substrate coordination.[4][15][16] |
| Water & Oxygen | H₂O, O₂ | Solvents, reagents, atmosphere | Can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides or hydroxides.[15][17] |
Issue 3: Ligand Degradation
Q7: I suspect my phosphine ligand is the problem. How can ligands degrade and contribute to catalyst deactivation?
A: While ligands are designed to protect and activate the catalyst, they can also be a source of failure.[18][19] Electron-rich phosphine ligands, which are excellent for promoting difficult cross-coupling reactions, are also susceptible to oxidation.[20]
-
Oxidation: Trace oxygen in the reaction can oxidize the phosphine (P(III)) to a phosphine oxide (P(V)). Phosphine oxides do not bind to palladium and cannot stabilize the catalytically active Pd(0) species, leading to the precipitation of palladium black.
-
P-C Bond Cleavage: Under harsh reaction conditions (high temperatures, strong bases), P-C bonds within the ligand can cleave, particularly in bulky biarylphosphine ligands. This degradation destroys the ligand's structure and its ability to support the catalyst.[18]
Section 3: Solutions & Protocols
This section provides actionable strategies, from preventative measures to reaction optimization and remediation techniques, to overcome catalyst poisoning.
Part 1: Prevention & Preparation
Q8: How can I purify my reagents and solvents to minimize the risk of catalyst poisoning?
A: Rigorous preparation is the most effective strategy. Preventing poisons from entering your reaction is far easier than dealing with their consequences.
-
Solvent Purification:
-
Use a solvent purification system (e.g., a Grubbs-type system) to obtain anhydrous, deoxygenated solvents.
-
Alternatively, for smaller scales, use the "freeze-pump-thaw" method. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
A simpler method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes. While less rigorous than freeze-pump-thaw, it is sufficient for many applications.
-
-
Reagent Purification:
-
Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ should be finely ground and dried in an oven (e.g., at 150 °C) under vacuum for several hours before use.
-
Starting Materials: If you suspect impurities in your this compound or coupling partner, consider recrystallization or flash chromatography.
-
Inert Atmosphere: Always handle reagents, catalysts, and ligands under an inert atmosphere using a glovebox or standard Schlenk line techniques to prevent exposure to air and moisture.[21]
-
Part 2: Strategic Reaction Design
Q9: How do I select the right ligand to overcome poisoning by the imidazopyridine substrate itself?
A: This is where rational ligand design becomes critical. To counteract the substrate's tendency to bind to the palladium center, you need a ligand that is both sterically bulky and highly electron-donating.[20][21][22]
-
Steric Bulk: A large ligand will physically block the imidazopyridine's nitrogen from accessing and coordinating to the palladium atom.
-
Strong Electron Donation: A highly electron-donating (electron-rich) ligand forms a very strong bond with the palladium, making it less likely to be displaced by the substrate. It also increases the electron density on the metal, which accelerates the rate-limiting oxidative addition step.[20][23]
| Ligand Class | Example(s) | Key Features | Best For... |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich, sterically demanding. | Activating unreactive substrates like aryl chlorides, but can be sensitive to air.[20][23] |
| Buchwald-Type Biaryl Phosphines | XPhos, SPhos, RuPhos | Very bulky and electron-donating; provide excellent catalyst stability and activity.[21][24][25] | Considered the state-of-the-art for challenging cross-couplings, including those with nitrogen heterocycles.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Extremely strong σ-donors; form very stable complexes with palladium. | High thermal stability, useful for difficult transformations, though sometimes less active at low temperatures.[17] |
Recommendation: For functionalizing this compound, start with a Buchwald-type ligand like XPhos or SPhos . Their combination of bulk and electron-donating ability is specifically designed to overcome the challenges posed by coordinating heterocycles.[21][25]
Q10: What is the role of the base, and can it contribute to catalyst deactivation?
A: The base is essential for the transmetalation step (in Suzuki reactions) or for deprotonating the nucleophile (in Buchwald-Hartwig reactions).[6][26] However, the choice of base is critical.
-
Strong vs. Weak Bases: Very strong bases (e.g., NaOH, t-BuOK) can promote ligand degradation or undesired side reactions like substrate decarboxylation if applicable.[17]
-
Solubility: The solubility of the base can impact reaction kinetics. A base that is too insoluble may lead to slow, incomplete reactions.
-
Recommendation: Mild inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point as they provide a balance of reactivity and compatibility with sensitive functional groups and ligands.[6][17]
Part 3: Remediation & Analysis
Q11: My catalyst appears to be poisoned. Is it possible to regenerate it?
A: Regeneration of a poisoned homogeneous catalyst in the reaction flask is generally not feasible. The primary goal should be prevention. However, for heterogeneous catalysts (e.g., Pd/C) or in cases where valuable catalyst material can be recovered, regeneration is possible.[27] Simple washing procedures can sometimes remove poisons. For example, water washing has been shown to be effective at removing potassium, a known poison in some biomass conversion processes.[28] In industrial settings, deactivated Pd/C catalysts are sometimes regenerated by washing with solvents or acids, followed by thermal treatment to burn off carbonaceous deposits ("coke").[27][29][30]
Q12: How can I definitively identify the specific poison affecting my reaction?
A: If catalyst poisoning is a persistent and costly issue, identifying the specific culprit is necessary. This requires specialized analytical techniques to detect trace contaminants.[11][29]
Caption: Workflow for identifying catalyst poisons.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gulf Bio Analytical [gulfbioanalytical.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improving the Efficiency of Hydrogen Spillover by an Alkali Treatment Strategy for Boosting Formic Acid Dehydrogenation Performance [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. gessnergroup.com [gessnergroup.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 27. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 28. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 29. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine for Researchers and Drug Development Professionals
The strategic synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry, is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of the prevailing synthetic routes to this valuable compound, offering a critical analysis of their efficiency, scalability, and practicality for research and development laboratories. The methodologies presented are supported by experimental data and mechanistic insights to empower chemists in making informed decisions for their synthetic campaigns.
Introduction to a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-recognized "privileged structure" in drug discovery, appearing in a multitude of clinically approved drugs and investigational agents. Its unique electronic properties and rigid bicyclic framework allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The specific substitution pattern of a bromine atom at the 6-position and a chlorine atom at the 2-position endows the this compound molecule with versatile handles for further chemical modifications, making it a highly sought-after building block for the synthesis of compound libraries.
This guide will dissect and compare two primary synthetic strategies for obtaining this compound: a traditional two-step approach involving the initial formation of the imidazo[1,2-a]pyridine ring followed by a selective chlorination, and a more direct, one-pot condensation method.
Method 1: The Two-Step Synthesis: Cyclization Followed by Electrophilic Chlorination
This widely employed strategy offers a reliable and modular approach to this compound. It involves two distinct chemical transformations: the initial construction of the 6-bromoimidazo[1,2-a]pyridine core, followed by a regioselective chlorination at the electron-rich 2-position.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
The foundational step in this sequence is the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile. A well-documented and efficient method utilizes chloroacetaldehyde.
Reaction Mechanism: The reaction proceeds via an initial SN2 reaction between the exocyclic amino group of 2-amino-5-bromopyridine and chloroacetaldehyde to form an N-alkylated intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyridine nitrogen onto the aldehyde carbonyl, followed by dehydration, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The use of a mild base is often employed to facilitate the final deprotonation and aromatization steps.
Experimental Protocol:
A detailed protocol for the synthesis of 6-bromoimidazo[1,2-a]pyridine is described in Chinese patent CN103788092A[1]. In a representative procedure, 2-amino-5-bromopyridine is reacted with a 40% aqueous solution of chloroacetaldehyde in the presence of a base such as sodium bicarbonate and a solvent like ethanol. The reaction is typically stirred at a moderately elevated temperature (e.g., 55 °C) for several hours. After completion, an extractive workup followed by recrystallization affords the desired 6-bromoimidazo[1,2-a]pyridine.
Step 2: Regioselective Chlorination at the C2-Position
The second step involves the selective introduction of a chlorine atom at the 2-position of the 6-bromoimidazo[1,2-a]pyridine scaffold. This is typically achieved through an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine ring system is electron-rich, with the C2 and C3 positions being particularly susceptible to electrophilic attack.
Chlorinating Agent Selection: N-Chlorosuccinimide (NCS) is a commonly used and effective reagent for this transformation. It is a solid, easy-to-handle source of electrophilic chlorine and often provides high regioselectivity for the C2-position in the absence of directing groups at C3.
Experimental Protocol:
While a specific protocol for the chlorination of 6-bromoimidazo[1,2-a]pyridine is not extensively detailed in a single source, general procedures for the chlorination of imidazo[1,2-a]pyridines using NCS are well-established. Typically, the 6-bromoimidazo[1,2-a]pyridine would be dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile. N-Chlorosuccinimide is then added portion-wise at room temperature or slightly elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a standard extractive workup and purification by column chromatography to yield this compound.
Method 2: One-Pot Synthesis via Microwave-Assisted Condensation
A more streamlined approach to constructing substituted imidazo[1,2-a]pyridines involves a one-pot, multi-component reaction, often accelerated by microwave irradiation. This strategy offers significant advantages in terms of reaction time and operational simplicity. While a direct one-pot synthesis of this compound is not explicitly reported, a similar microwave-assisted synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine from 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone provides a strong precedent for a potential one-pot approach.[2]
Conceptual One-Pot Protocol for this compound:
This hypothetical, yet plausible, one-pot synthesis would involve the reaction of 2-amino-5-bromopyridine with a suitable three-carbon synthon that already contains the chloro-substituted carbon destined for the C2 position. A potential, though less common, reagent could be 1,2-dichloroacetaldehyde or a related equivalent.
Reaction Workflow:
Caption: Comparative workflow of the two primary synthetic routes.
Comparative Analysis of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic approach. It is important to note that the data for the one-pot synthesis is extrapolated from analogous reactions due to the lack of a direct literature precedent for the target molecule.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Microwave Synthesis (Projected) |
| Overall Yield | Moderate to Good (typically 60-80% over two steps) | Potentially Good to Excellent (one-pot reactions often offer higher overall yields) |
| Reaction Time | Longer (requires two separate reaction and workup procedures) | Significantly Shorter (microwave reactions are often complete in minutes to a few hours) |
| Operational Simplicity | More complex (multiple steps, purifications) | Simpler (single reaction setup and workup) |
| Reagent Availability | Readily available starting materials. | The required dichloro-carbonyl synthon may be less common or require in-situ generation. |
| Scalability | Generally scalable, with potential for optimization at each step. | Microwave scalability can be a concern for large-scale production, but batch processes are feasible. |
| Purification | Requires two separate purification steps. | Potentially a single purification step. |
| Green Chemistry Aspect | Involves multiple solvent and energy-intensive steps. | Microwave synthesis is often considered a greener alternative due to reduced reaction times and potentially less solvent usage. |
In-Depth Discussion and Expert Recommendations
Method 1: The Two-Step Approach - Reliability and Control
The primary advantage of the two-step synthesis lies in its robustness and predictability. The synthesis of the 6-bromoimidazo[1,2-a]pyridine intermediate is a well-established reaction with reliable yields[1]. The subsequent chlorination with NCS is also a standard transformation in heterocyclic chemistry. This modularity allows for the isolation and characterization of the intermediate, which can be crucial for quality control in a multi-step synthesis. Furthermore, this approach offers greater flexibility for diversification. For instance, other electrophiles could be introduced at the C2 position by reacting the intermediate with different reagents.
However, the sequential nature of this method inherently leads to longer overall synthesis times and increased consumption of solvents and reagents for workups and purifications. From an efficiency standpoint, the cumulative yield over two steps will always be lower than the individual yields of each step.
Method 2: The One-Pot Microwave Approach - Speed and Efficiency
The projected one-pot microwave-assisted synthesis presents a compelling alternative for rapid library synthesis and lead optimization. The significant reduction in reaction time is a major advantage in a research setting where speed is often critical. The operational simplicity of a one-pot procedure also minimizes handling losses and reduces the overall environmental impact.
The main challenge for this approach is the availability and stability of the required dichloro-carbonyl synthon. Such reagents can be highly reactive and may not be commercially available, potentially requiring an additional synthetic step. Furthermore, while microwave synthesis is excellent for lab-scale work, scaling up to industrial production can present engineering challenges.
Senior Application Scientist's Recommendation:
For exploratory research and the synthesis of smaller quantities for initial biological screening, the One-Pot Microwave Synthesis (Method 2), if a suitable dichloro-carbonyl synthon can be readily accessed or generated in situ, is the recommended approach due to its speed and efficiency.
For larger scale synthesis, process development, and situations requiring high purity and well-controlled steps , the Two-Step Synthesis (Method 1) is the more prudent choice. Its reliability and the ability to isolate and purify the intermediate provide greater control over the final product's quality.
Conclusion
The synthesis of this compound can be efficiently achieved through two distinct strategies. The choice between a classical two-step approach and a modern one-pot microwave-assisted method will depend on the specific needs of the research program, including the desired scale, timeline, and available resources. By understanding the underlying chemistry and the practical considerations of each route, researchers can select the most appropriate method to accelerate their drug discovery and development efforts.
References
A Senior Application Scientist's Guide to Dihalogenated Imidazo[1,2-a]pyridines: A Comparative Analysis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine in Modern Synthesis
Introduction: The Privileged Scaffold and the Quest for Diversity
The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold."[1][2] This designation is earned by its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals, including well-known agents like Zolpidem and Alpidem.[3][4] The scaffold's rigid, planar structure and its specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with a wide range of biological targets, from kinases to CNS receptors.[5]
However, the core structure is merely the starting point. The true power of this scaffold in drug discovery lies in its functionalization—the ability to strategically decorate it with a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. Dihalogenated imidazo[1,2-a]pyridines have emerged as exceptionally versatile building blocks for this purpose. They offer two distinct points of chemical reactivity that can be addressed sequentially, a concept known as orthogonal functionalization.
This guide provides a deep, comparative analysis of 6-bromo-2-chloroimidazo[1,2-a]pyridine , contrasting its synthetic utility with other dihalogenated isomers. We will move beyond simple procedural descriptions to explore the underlying principles of reactivity that govern synthetic strategy, supported by experimental data and detailed protocols for researchers in the field.
The Core Principle: Understanding Orthogonal Reactivity
The synthetic utility of dihalogenated imidazopyridines is rooted in the differential reactivity of the carbon-halogen bonds. This reactivity is governed by two primary factors: the inherent bond strength of the halogen and the electronic environment of its position on the bicyclic ring system.
-
Halogen Reactivity in Cross-Coupling: For palladium-catalyzed cross-coupling reactions—the workhorse of modern medicinal chemistry—the ease of oxidative addition follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl . This hierarchy is fundamental to achieving selectivity. A C-Br bond will almost always react in preference to a C-Cl bond under a given set of conditions.
-
Electronic Environment: The imidazo[1,2-a]pyridine system is a fusion of an electron-rich imidazole ring (positions 2 and 3) and a more electron-deficient pyridine ring (positions 5, 6, 7, and 8). This electronic disparity influences the susceptibility of each position to certain reaction types. For instance, positions on the electron-deficient pyridine ring are more susceptible to nucleophilic aromatic substitution (SNAr), while the electron-rich C3 position is prone to electrophilic substitution.[6][7]
The strategic combination of these two factors allows chemists to perform sequential, site-selective modifications, as illustrated below.
Figure 1: General workflow for the orthogonal functionalization of a dihalogenated scaffold.
Spotlight on this compound: A Tale of Two Halogens
In this compound, the two halogens are positioned on different rings and have different intrinsic reactivities. This creates a highly predictable and exploitable system for synthesis.
Position C6-Br: The Primary Reaction Site
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for a wide range of transformations to be carried out selectively at the C6 position, leaving the C2-chloro group intact for subsequent modification.
-
Suzuki-Miyaura Coupling: This is one of the most common reactions performed on this substrate. The C6-bromo position couples readily with a diverse array of aryl- and heteroarylboronic acids under standard conditions, typically using a Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand system. Microwave irradiation can be used to significantly shorten reaction times and improve yields.
-
Sonogashira Coupling: The introduction of an alkyne moiety at C6 is also highly efficient. The classic Pd/Cu co-catalyzed system or modern copper-free conditions work well, providing a powerful method for extending the scaffold and accessing compounds for applications in materials science or as precursors for further cyclizations.[8][9]
-
Buchwald-Hartwig Amination: C-N bond formation can also be achieved selectively at the C6 position. This reaction provides direct access to aniline derivatives, a critical functional group in many pharmaceutical agents.[10][11]
Position C2-Cl: The Secondary, More Robust Site
The C2-chloro position is considerably less reactive. To induce coupling at this site, more forcing conditions are generally required. This typically involves:
-
More Electron-Rich, Bulky Ligands: Ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the stronger C-Cl bond to the palladium center.
-
Stronger Bases and Higher Temperatures: Increased temperature and the use of strong bases like NaOtBu or LHMDS are often required to drive the reaction to completion.
This difference in reactivity is the cornerstone of its utility. One can perform a Suzuki coupling at C6 under mild conditions, isolate the product, and then subject it to a Buchwald-Hartwig amination under more forcing conditions to modify the C2 position.
Comparative Analysis with Other Dihalogenated Isomers
The choice of dihalogenated isomer is a critical strategic decision that dictates the entire synthetic route. Let's compare the reactivity of this compound with other common isomers.
| Substrate | More Reactive Site | Less Reactive Site | Primary Reaction Type at More Reactive Site | Rationale for Selectivity | Reference |
| This compound | C6-Br | C2-Cl | Suzuki, Sonogashira, Buchwald-Hartwig | C-Br bond is inherently more reactive than C-Cl in oxidative addition. | |
| 2-Bromo-6-chloroimidazo[1,2-a]pyridine | C2-Br | C6-Cl | Suzuki, Sonogashira | C-Br bond is more reactive. Functionalization occurs first on the imidazole ring. | |
| 8-Chloro-7-iodoimidazo[1,2-a]pyridine | C7-I | C8-Cl | Suzuki, Sonogashira | C-I bond is the most reactive halogen for oxidative addition. | [3] |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | C6-Cl | C3-Br | Nucleophilic Aromatic Substitution (SNAr) | The C6 position on the highly electron-deficient pyridazine ring is activated for SNAr, which can outcompete Pd-catalyzed coupling at the C-Br site under certain conditions. | [12][13] |
This table highlights a crucial point: while the C-Br vs. C-Cl reactivity trend is a powerful general rule, the electronic nature of the ring system can enable alternative reaction pathways, as seen with the pyridazine isomer.
Strategic Synthesis Design: Two Paths to a Common Goal
The choice between 6-bromo-2-chloro- and 2-bromo-6-chloro-imidazo[1,2-a]pyridine dictates the order of bond formation. This allows for the synthesis of distinct isomers or provides alternative routes to the same target, which can be critical if one step proves problematic.
Figure 2: Divergent synthetic strategies based on the choice of dihalogenated starting material.
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the selective functionalization of dihalogenated imidazo[1,2-a]pyridines.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol describes the selective coupling of an arylboronic acid at the C6-bromo position of this compound, leveraging microwave irradiation for efficiency.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane and Water (4:1 v/v)
-
Microwave vial (2-5 mL) with stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the dioxane/water solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 20-30 minutes. Causality: Microwave heating accelerates the catalytic cycle, allowing for shorter reaction times and often cleaner conversions compared to conventional heating.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-aryl-2-chloroimidazo[1,2-a]pyridine product.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C2-Chloro Position
This protocol details the amination of the less reactive C2-chloro position on a 6-substituted-2-chloroimidazo[1,2-a]pyridine intermediate.
Materials:
-
6-Aryl-2-chloroimidazo[1,2-a]pyridine (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu. Causality: The use of an air-sensitive, electron-rich Buchwald ligand (XPhos) is critical for generating a catalytically active Pd(0) species capable of oxidatively adding to the strong C-Cl bond.
-
Add the 6-aryl-2-chloroimidazo[1,2-a]pyridine substrate and anhydrous solvent.
-
Add the amine coupling partner.
-
Seal the flask and heat the reaction mixture at 100-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel chromatography to obtain the desired 6-aryl-2-amino-imidazo[1,2-a]pyridine.
Conclusion and Outlook
This compound stands out as a superior building block for the synthesis of polysubstituted imidazo[1,2-a]pyridines due to its well-defined and predictable reactivity profile. The significant difference in the reactivity of the C6-bromo and C2-chloro positions under palladium catalysis allows for a reliable, sequential approach to molecular elaboration. This enables researchers to first install functionality on the pyridine ring via the more reactive C-Br bond, followed by modification of the imidazole ring at the more robust C-Cl position.
Understanding the principles laid out in this guide—the inherent halogen reactivity hierarchy and the electronic nature of the scaffold—empowers chemists to make rational choices in their selection of starting materials. This strategic approach is paramount for the efficient construction of diverse chemical libraries, ultimately accelerating the discovery of novel therapeutics based on this privileged scaffold.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Bromo- vs. Chloro-Substituted Imidazopyridines
Abstract
The strategic incorporation of halogens is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. Within the versatile imidazopyridine scaffold, the choice between bromine and chlorine substitution is a critical decision point that can dictate the ultimate success of a drug discovery program. This guide provides an in-depth comparison of bromo- versus chloro-substituted imidazopyridines, moving beyond simplistic comparisons to explore the underlying physicochemical principles and their tangible impact on biological activity. We present a case study focused on kinase inhibition, supported by detailed experimental protocols and comparative data, to offer researchers a practical framework for making informed decisions in their own structure-activity relationship (SAR) studies.
Introduction: The Strategic Role of Halogens in Imidazopyridine Drug Design
Imidazopyridines are privileged heterocyclic structures found in numerous FDA-approved drugs, such as the sedative-hypnotic zolpidem and the anxiolytic alpidem, which act on GABA-A receptors.[1][2] Their rigid, planar structure and synthetic tractability make them ideal scaffolds for targeting a wide array of biological entities, including protein kinases.[3] In the optimization of these scaffolds, halogen substitution is a frequently employed strategy. The choice between chlorine and bromine is not arbitrary; it is a nuanced decision that leverages subtle differences in their atomic properties to fine-tune interactions with the target protein and modulate metabolic stability.[4][5]
While often considered interchangeable, chlorine and bromine possess distinct characteristics that can lead to dramatically different biological outcomes. These differences stem from variations in size, electronegativity, polarizability, and their capacity to form halogen bonds—a specific type of non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding.[6][7] This guide will dissect these differences and provide a clear, evidence-based comparison to aid in the rational design of next-generation imidazopyridine-based therapeutics.
Physicochemical Drivers of Biological Activity: A Head-to-Head Comparison
The decision to use a chloro or bromo substituent should be driven by a clear understanding of their differing physicochemical properties and the specific nature of the target's binding pocket.
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Bromine is larger and can create more extensive van der Waals contacts in a hydrophobic pocket, potentially increasing binding affinity.[8] However, it may also introduce steric clashes where a chlorine atom would fit optimally. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a more polarized C-X bond. This can influence dipole moments and interactions with polar residues. |
| Polarizability | 2.18 ų | 3.05 ų | Bromine is more polarizable, making it a better halogen bond donor.[6] This allows it to form stronger, more directional interactions with Lewis bases (e.g., backbone carbonyls, serine/threonine hydroxyls) in the protein active site.[9][10] |
| Lipophilicity (Hansch π) | +0.71 | +0.86 | Bromine contributes slightly more to lipophilicity, which can enhance membrane permeability and binding in hydrophobic pockets but may also increase metabolic liability and non-specific binding.[11] |
These properties are not independent; they work in concert to define the substituent's interaction profile. The greater polarizability of bromine, for instance, is directly linked to its ability to form a more pronounced "sigma-hole"—a region of positive electrostatic potential on the outer face of the halogen—which is key to forming strong halogen bonds.[7][10]
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. researchgate.net [researchgate.net]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Confirmation of 6-Bromo-2-chloroimidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of 6-bromo-2-chloroimidazo[1,2-a]pyridine.
To establish a clear understanding of substituent effects on the spectral data, we will draw objective comparisons with the parent, unsubstituted imidazo[1,2-a]pyridine. This approach will not only validate the structure of the target compound but also provide a deeper understanding of how halogen substituents modulate the spectroscopic properties of this important heterocyclic system.
The Analytical Imperative: Why Spectroscopic Confirmation is Crucial
The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to their substitution patterns.[2] Therefore, precise structural confirmation is not merely a procedural formality but a critical step in establishing structure-activity relationships (SAR). Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry provides the molecular weight and elemental composition, and infrared spectroscopy identifies the functional groups and vibrational characteristics of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[3]
Experimental Protocol: ¹H and ¹³C NMR
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4] The choice of solvent is critical to avoid obscuring analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Comparative Analysis: Imidazo[1,2-a]pyridine vs. This compound
The table below summarizes the expected ¹H and ¹³C NMR chemical shifts. The presence of the electron-withdrawing bromine and chlorine atoms in the target molecule is predicted to significantly influence the chemical shifts of the nearby protons and carbons compared to the parent compound.
| Position | Imidazo[1,2-a]pyridine ¹H Chemical Shift (δ, ppm) | Imidazo[1,2-a]pyridine ¹³C Chemical Shift (δ, ppm) | This compound Predicted ¹H Chemical Shift (δ, ppm) | This compound Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-H | ~7.55 (s) | ~117.5 | N/A (Cl substitution) | ~138.0 |
| C3-H | ~7.50 (s) | ~108.0 | ~7.65 (s) | ~110.0 |
| C5-H | ~7.95 (d) | ~124.5 | ~8.10 (d) | ~126.0 |
| C6-H | ~6.70 (t) | ~112.0 | N/A (Br substitution) | ~110.0 |
| C7-H | ~7.10 (t) | ~123.0 | ~7.25 (d) | ~125.0 |
| C8-H | ~7.60 (d) | ~117.0 | ~7.75 (s) | ~119.0 |
| C8a | N/A | ~145.0 | N/A | ~144.0 |
Note: The predicted values for this compound are based on the analysis of structurally similar halogenated imidazo[1,2-a]pyridines and established substituent effects.[5]
Causality Behind Chemical Shift Variations:
-
¹H NMR: The deshielding effect of the electronegative bromine at C6 and chlorine at C2 will cause the remaining protons on the pyridine and imidazole rings to shift downfield (to a higher ppm value) compared to the parent compound. The most pronounced effects are expected for protons ortho and para to the halogens.
-
¹³C NMR: The carbon atoms directly bonded to the halogens (C2 and C6) will have their chemical shifts significantly altered. The other carbon signals will also be influenced, though to a lesser extent, due to the inductive effects of the halogens.
Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized.[7]
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[8]
-
Fragmentation: The high energy of EI often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Comparative Analysis and Fragmentation
The key to confirming the structure of this compound via MS lies in observing the correct molecular ion peak and its characteristic isotopic pattern.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Molecular Ion (M⁺•) Pattern |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 118.0531 | A single major peak at m/z 118. |
| This compound | C₇H₄BrClN₂ | 229.9246 | A complex isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The most intense peaks will be at m/z 230, 232, and 234. |
Data sourced from PubChem.[9][10]
The Isotopic Signature as a Self-Validating System: The presence of both bromine and chlorine provides a highly characteristic and definitive isotopic pattern in the mass spectrum. The relative abundances of the M⁺•, [M+2]⁺•, and [M+4]⁺• peaks are predictable and serve as a powerful confirmation of the elemental composition.
Caption: Predicted primary fragmentation pathways for this compound under EI-MS conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
ATR-FTIR is a convenient technique for solid and liquid samples that requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed on the ATR crystal, and firm contact is ensured using a pressure clamp.[11]
-
Sample Spectrum: The infrared spectrum of the sample is recorded.
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Comparative Spectral Features
The IR spectrum of this compound is expected to share similarities with the parent imidazo[1,2-a]pyridine, particularly in the fingerprint region, but with distinct features due to the halogen substituents.
| Vibrational Mode | Imidazo[1,2-a]pyridine Approximate Wavenumber (cm⁻¹) | This compound Approximate Wavenumber (cm⁻¹) | Interpretation |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings. |
| C=N Stretch | ~1630 | ~1630 | Stretching of the carbon-nitrogen double bonds within the heterocyclic system. |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Aromatic ring stretching vibrations. |
| C-Cl Stretch | N/A | 800 - 600 | Characteristic stretching vibration of the carbon-chlorine bond. |
| C-Br Stretch | N/A | 600 - 500 | Characteristic stretching vibration of the carbon-bromine bond. |
Data based on general IR correlation tables and data for similar heterocyclic systems.[2][12]
The presence of strong absorption bands in the lower wavenumber region (below 800 cm⁻¹) corresponding to C-Cl and C-Br stretching would provide strong evidence for the successful halogenation of the imidazo[1,2-a]pyridine core.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. By systematically applying ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, and by comparing the resulting data with that of the parent imidazo[1,2-a]pyridine, researchers can achieve an unambiguous structural assignment. The ¹H and ¹³C NMR spectra will reveal the precise substitution pattern through characteristic chemical shifts. Mass spectrometry will confirm the molecular weight and elemental composition via the unique isotopic signature of the two halogen atoms. Finally, IR spectroscopy will verify the integrity of the core structure and the presence of the carbon-halogen bonds. This comprehensive spectroscopic analysis ensures the high fidelity of the synthesized compound, a critical requirement for its application in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 851916-84-2 | BJB91684 [biosynth.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 6-Bromo-2-chloroimidazo[1,2-a]pyridine Based Drugs
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of specific substituents, such as a bromine atom at the 6-position and a chlorine atom at the 2-position, can significantly modulate the pharmacological properties of these molecules.[4] This guide provides a comparative analysis of in vitro and in vivo efficacy studies for this class of compounds, offering insights into the experimental designs and the critical interpretation of data as these potential drugs move from the laboratory bench to preclinical models.
The Rationale for a Staged Approach: From Cell-Free Systems to Whole Organisms
Drug discovery is a meticulous process of filtering candidates. In vitro studies serve as the initial, high-throughput screen. They are designed to be rapid, cost-effective, and to provide a mechanistic understanding of a compound's activity in a controlled environment. However, a living organism is infinitely more complex than a culture dish. In vivo studies, therefore, are indispensable for evaluating a drug's efficacy in the context of a whole physiological system, accounting for metabolism, distribution, and potential toxicities. This guide will dissect these two critical stages, using examples from the imidazo[1,2-a]pyridine class to illustrate the journey of a drug candidate.
Part 1: In Vitro Efficacy Assessment - The First Litmus Test
In vitro studies for 6-bromo-2-chloroimidazo[1,2-a]pyridine derivatives typically begin with target-based or cell-based assays to establish proof-of-concept. The choice of assay is dictated by the therapeutic goal. For instance, in oncology, the primary goal is to assess cytotoxicity against cancer cells.[5]
Key In Vitro Methodologies and Data Interpretation
A common initial step is to screen for cytotoxicity using a variety of cancer cell lines. This approach helps to determine the potency and selectivity of the compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture : Human cancer cell lines (e.g., HCC1937 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.[2][6]
-
Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment : The following day, the media is replaced with fresh media containing serial dilutions of the this compound-based drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plates are incubated for 48-72 hours.
-
MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a detergent solution).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
The causality behind this protocol is to establish a direct cytotoxic effect of the compound on cancer cells. The IC50 value is a critical metric for comparing the potency of different derivatives.[6][7]
Data Presentation: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | MTT | 45 | [6][7] |
| IP-6 | HCC1937 (Breast Cancer) | MTT | 47.7 | [6][7] |
| Compound 12 | HT-29 (Colon Cancer) | Not Specified | 4.15 | |
| Derivative 5j | COX-2 | Fluorescent Kit | 0.05 | [8][9] |
Mandatory Visualization: In Vitro Efficacy Workflow
Caption: Workflow for determining the in vitro cytotoxicity of a drug candidate.
Part 2: In Vivo Efficacy Assessment - Bridging to Clinical Relevance
Promising in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are employed to understand how a drug behaves in a complex biological system.[10] For imidazo[1,2-a]pyridine derivatives, this often involves testing for anti-inflammatory or analgesic effects in rodent models.[8][9]
Key In Vivo Methodologies and Data Interpretation
The writhing test in mice is a standard model for evaluating the analgesic properties of a compound.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model : Swiss albino mice are used. They are housed in standard conditions and fasted overnight before the experiment.
-
Grouping : Mice are randomly divided into control and treatment groups.
-
Drug Administration : The test compounds (e.g., imidazo[1,2-a]pyridine derivatives) are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).
-
Induction of Writhing : After a set period (e.g., 30-60 minutes) to allow for drug absorption, a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.
-
Observation : The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 20 minutes).
-
Data Analysis : The percentage of inhibition of writhing is calculated for each group compared to the control. The ED50 (the dose that produces 50% of the maximum effect) can be determined.
This protocol is self-validating through the inclusion of both positive and negative controls. The reduction in writhing is a direct measure of the drug's peripheral analgesic activity.[8][9]
Data Presentation: In Vivo Analgesic Activity
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Derivative 5j | Mouse | Acetic Acid Writhing | 12.38 | [8][9] |
Mandatory Visualization: In Vivo Efficacy Workflow
Caption: Workflow for assessing the in vivo analgesic efficacy of a drug.
Part 3: The Comparative Analysis - Bridging the In Vitro to In Vivo Gap
The ultimate goal is to see a correlation between in vitro potency and in vivo efficacy. For example, a potent COX-2 inhibitor in vitro (low IC50) would be expected to show significant analgesic activity in vivo (low ED50).[8][9] Derivative 5j, with a COX-2 IC50 of 0.05 µM, demonstrated a potent analgesic effect in mice with an ED50 of 12.38 mg/kg.[8][9]
However, discrepancies are common and provide valuable insights. A compound may be highly active in vitro but show poor efficacy in vivo. This could be due to:
-
Poor Pharmacokinetics : The drug may not be well absorbed, may be rapidly metabolized, or may not reach the target tissue in sufficient concentrations.
-
Toxicity : The drug may have off-target effects that cause toxicity at doses required for efficacy.
-
Lack of Translatability of the Model : The in vitro model may not accurately reflect the complexity of the disease in a living organism.
Mandatory Visualization: The In Vitro-In Vivo Relationship
Caption: The translational relationship between in vitro and in vivo studies.
Conclusion
The development of this compound-based drugs, like any therapeutic agent, relies on a rigorous and logical progression from in vitro to in vivo studies. While in vitro assays provide essential information on potency and mechanism, in vivo models are crucial for assessing efficacy in a physiological context. A thorough understanding of both, and a critical analysis of the correlation between them, is paramount for identifying promising drug candidates and successfully navigating the complex path to clinical application.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo-8-chloroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
The 6-Bromo-2-chloroimidazo[1,2-A]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework provide an excellent platform for the development of therapeutic agents targeting a diverse range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile, starting point for drug discovery: the 6-Bromo-2-chloroimidazo[1,2-A]pyridine core. We will explore how modifications to this scaffold influence biological activity, drawing on experimental data from analogous series to provide a predictive framework for researchers in the field.
The Strategic Importance of the 6-Bromo-2-chloro Core
The this compound scaffold is not just another heterocyclic system; it is a strategically designed starting point for library synthesis. The bromine atom at the C6 position and the chlorine atom at the C2 position are not merely passive substituents. They are functional handles that allow for selective and diverse chemical modifications through various cross-coupling reactions, nucleophilic substitutions, and other functionalization techniques.[3] This strategic placement of halogens enables chemists to rapidly generate a library of analogs with tailored properties.
For instance, the bromine at C6 is amenable to Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties. The chlorine at C2, being on an electron-deficient ring system, is susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, and alcohols, providing another avenue for diversification.
Structure-Activity Relationship (SAR) Analysis: A Positional Guide
The biological activity of imidazo[1,2-a]pyridine analogs is exquisitely sensitive to the nature and position of their substituents. Below, we dissect the SAR at key positions, drawing insights from published studies on related analogs.
The C2 Position: Modulating Potency and Selectivity
The C2 position of the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity. In many kinase inhibitors, for example, this position is often occupied by groups that can form key interactions with the hinge region of the kinase domain.
A study on 3-aminoimidazo[1,2-α]pyridine compounds as potential anticancer agents revealed that substitutions at the C2 position significantly impact cytotoxicity. For instance, a compound bearing a nitro group at C2 and a p-chlorophenyl group at C3 demonstrated high inhibitory activity against the HT-29 human colon cancer cell line, with an IC50 of 4.15 ± 2.93 µM. Another analog with a tolyl moiety at C2 and a p-chlorophenyl amine at C3 showed promising activity against the B16F10 melanoma cell line (IC50 of 21.75 ± 0.81 µM). These findings underscore the importance of both electronic and steric factors at the C2 position for anticancer activity.
In the context of the 6-bromo-2-chloro scaffold, replacing the chloro group with various amines is a common strategy. The nature of the amine substituent can drastically alter the compound's properties. For example, introducing a morpholinoethylamino group at C2 of an 8-bromo-6-methylimidazo[1,2-a]pyridine core was a key step in the synthesis of potent PI3Kα inhibitors.[4]
Table 1: Hypothetical SAR at the C2 Position of 6-Bromoimidazo[1,2-a]pyridine Analogs (based on related studies)
| R at C2 | Predicted Biological Activity | Rationale |
| -Cl (starting material) | Precursor for further modification | Reactive site for SNAr |
| -NH-(CH2)2-morpholine | Potential Kinase Inhibition | Mimics successful PI3K inhibitor motifs[4] |
| -NH-Aryl | Potential Anticancer/Antitubercular | Aryl amines are common in bioactive imidazopyridines |
| -S-Aryl | Potential Antimicrobial | Thioether linkages can introduce new interactions |
The C6 Position: Fine-Tuning Activity and Physicochemical Properties
The C6 position plays a crucial role in modulating the overall activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives. SAR studies on 6-substituted analogs as inhibitors of Rab Geranylgeranyl Transferase (RGGT) have shown that this position is "privileged," meaning that modifications here are well-tolerated and can significantly impact potency.[5]
In one study, a series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized and evaluated. The nature of the C6 substituent, varying in bulkiness, length, and electronic character, directly influenced the cytotoxic activity and the ability to inhibit Rab11A prenylation in HeLa cells.[5] This highlights the potential for fine-tuning the biological profile by exploring diverse functionalities at this position.
For our 6-bromo core, the bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions.
Table 2: Representative Biological Data for 6-Substituted Imidazo[1,2-a]pyridine Analogs
| Compound | C6 Substituent | Biological Target | Activity (IC50 or LED) | Reference |
| Analog 1b | -Ph | RGGT | LED = 100 µM | [5] |
| Analog 1c | -CH=CH-Ph | RGGT | LED = 100 µM | [5] |
| Analog 1e | -C≡C-Ph | RGGT | LED = 25 µM | [5] |
| Analog 1g | -C≡C-Si(CH3)3 | RGGT | LED = 50 µM | [5] |
| Analog 1i | m-CH3C(O)-C6H4 | RGGT | LED = 100 µM | [5] |
| PIK-75 Analog | 6-methyl | PI3Kα | IC50 = 150 nM | [4] |
LED: Lowest Effective Dose
The data suggests that introducing rigid, extended substituents like phenylacetylene at the C6 position can be beneficial for RGGT inhibition.[5] In the context of PI3Kα inhibition, a simple methyl group at C6 was part of a highly potent compound.[4]
Experimental Protocols
General Synthesis of the this compound Core
The synthesis of the core scaffold typically involves the cyclocondensation of a substituted 2-aminopyridine with a suitable α-halo carbonyl compound.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 eq.) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq.) or a chloroacetyl derivative.
-
Cyclization: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.
Representative Protocol for C2 Functionalization (SNAr)
Protocol 2: Synthesis of a 2-Amino-6-bromoimidazo[1,2-a]pyridine Analog
-
Reaction Setup: In a sealed tube, dissolve this compound (1 eq.) and the desired amine (1.2-2 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq.).
-
Heating: Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Synthetic Strategy
Caption: Synthetic pathways for the diversification of the this compound scaffold.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The strategic placement of two distinct halogen atoms allows for a systematic and diverse exploration of the chemical space around this privileged core. By carefully selecting the substituents at the C2 and C6 positions, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting analogs. The insights and protocols provided in this guide aim to empower drug discovery professionals to rationally design and synthesize new generations of imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Synthesis, initial SAR and biological evaluation of 1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-4-amine derived inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibition Profiles for Imidazo[1,2-a]pyridine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparative analysis of the kinase inhibition profiles of various imidazo[1,2-a]pyridine derivatives, offering insights into their therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel kinase inhibitors.
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in regulating cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of therapeutic targets. The imidazo[1,2-a]pyridine core has proven to be a highly versatile scaffold for the development of potent and selective kinase inhibitors. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase families.
This guide will delve into the structure-activity relationships (SAR) and kinase inhibition profiles of imidazo[1,2-a]pyridine derivatives targeting key kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), PI3K/mTOR, and Aurora Kinases. We will present comparative data, detail experimental methodologies, and provide insights into the rational design of these promising therapeutic agents.
Comparative Kinase Inhibition Profiles
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A comprehensive understanding of on-target and off-target activities is crucial for predicting clinical outcomes and minimizing adverse effects. This section presents a comparative analysis of the kinase inhibition profiles of representative imidazo[1,2-a]pyridine derivatives against different kinase families.
Cyclin-Dependent Kinase (CDK) Inhibitors
Dysregulation of CDKs is a frequent event in cancer, leading to uncontrolled cell proliferation. The imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of CDKs. A notable example is AZ703, which demonstrates potent inhibition of CDK1 and CDK2.
Table 1: Comparative IC50 Values of Imidazo[1,2-a]pyridine CDK Inhibitors and Other Scaffolds
| Kinase | AZ703 (Imidazo[1,2-a]pyridine) IC50 (nM) | Dinaciclib IC50 (nM) | PF-07104091 IC50 (nM) |
| CDK1/cyclin B | 29 | 3 | ~120-240 |
| CDK2/cyclin E | 34 | 1 | Not specified |
| CDK5/p25 | 110 | 1 | Not specified |
| CDK9/cyclin T1 | 160 | 4 | Not specified |
This data highlights the potent and relatively selective profile of AZ703 against CDK1 and CDK2 compared to other CDKs. Understanding these nuances in selectivity is critical for designing inhibitors with specific cell cycle effects.
PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.
One such derivative, compound 15a , has demonstrated potent and selective inhibition of both PI3Kα and mTOR. This dual inhibition is a promising strategy to overcome feedback activation loops that can limit the efficacy of single-target PI3K inhibitors.
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. The imidazo[1,2-a]pyrazine core, a related scaffold, has been successfully utilized to develop potent Aurora kinase inhibitors. Optimization of an initial lead compound led to the discovery of highly potent inhibitors with improved pharmacokinetic properties. For instance, compound 25 from a series of fluoroamine and deuterated analogues showed an improved pharmacokinetic profile and oral bioavailability.
Other Kinase Targets
The versatility of the imidazo[1,2-a]pyridine scaffold extends to other important cancer-related kinases. Derivatives have been designed and synthesized to target:
-
Nek2: Involved in cell cycle regulation, with some derivatives showing potent inhibitory activity in gastric cancer cells.
-
Mer/Axl: Dual inhibitors of these TAM family kinases are being explored to enhance anti-tumor immunity.
-
DYRK1A and CLK1: Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of these kinases, which are involved in various cellular processes.
-
PDGFR: Potent and selective inhibitors of Platelet-Derived Growth Factor Receptor have been developed with good oral bioavailability.
Experimental Methodologies for Kinase Inhibition Profiling
The accurate determination of kinase inhibition profiles relies on robust and validated experimental assays. This section outlines the key methodologies employed in the characterization of imidazo[1,2-a]pyridine derivatives.
General Kinase Inhibition Assay Workflow
The process of evaluating a compound's kinase inhibition profile typically follows a standardized workflow.
Caption: General workflow for a kinase inhibition assay.
The causality behind this workflow is straightforward: a serially diluted inhibitor is introduced to a controlled kinase reaction. The extent of the reaction, and thus the kinase's activity, is then measured. By comparing the activity in the presence of the inhibitor to a control, the percentage of inhibition can be calculated, leading to the determination of the IC50 value – the concentration of inhibitor required to reduce kinase activity by 50%.
Specific Kinase Assay Platforms
A variety of assay formats are available for measuring kinase activity, each with its own advantages and limitations. The choice of assay depends on factors such as the specific kinase, throughput requirements, and the need for direct versus indirect measurement of activity.
3.2.1. Radiometric Assays
Radiometric assays, such as the filter-binding assay, are considered the gold standard for directly measuring kinase catalytic activity. They involve the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate group onto a substrate.
Step-by-Step Protocol for a Radiometric Filter-Binding Assay:
-
Reaction Setup: In a microplate, combine the kinase, substrate (protein or peptide), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a solution containing [γ-³²P]ATP and MgCl₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³²P]ATP is washed away.
-
Washing: Wash the filter membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
3.2.2. Luminescence-Based Assays
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a non-radiometric alternative for measuring kinase activity. These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol for the ADP-Glo™ Kinase Assay:
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating the kinase, substrate, ATP, and test compound.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
The self-validating nature of these protocols lies in the inclusion of appropriate controls, such as no-enzyme and no-substrate controls, to ensure that the measured signal is directly attributable to the specific kinase activity.
Structure-Activity Relationship (SAR) Insights
The extensive research into imidazo[1,2-a]pyridine derivatives has provided valuable insights into their structure-activity relationships. For instance, in the optimization of a series of Mer/Axl inhibitors, it was found that an N-methyl group on the amine linker was crucial for potency, with its removal leading to a significant loss of activity. Similarly, the exploration of substituents on the core scaffold has allowed for the modulation of physical properties and the potential for in vivo optimization. These SAR studies are instrumental in guiding the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The comparative analysis presented in this guide underscores the remarkable versatility of this chemical moiety in targeting a diverse range of kinases implicated in cancer and other diseases. The ability to systematically modify the core structure provides a powerful tool for medicinal chemists to fine-tune the kinase inhibition profile, leading to the identification of candidates with superior efficacy and safety profiles.
Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects, as well as the exploration of polypharmacology, where the intentional inhibition of multiple targets could lead to synergistic therapeutic effects. The continued application of robust kinase profiling assays will be paramount in advancing these promising compounds from the laboratory to the clinic.
A Senior Application Scientist's Guide to Validating Target Engagement of 6-Bromo-2-chloroimidazo[1,2-A]pyridine Inhibitors
Introduction: The Imperative of Target Validation
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of targets, from bacterial enzymes like M. tuberculosis QcrB to human protein kinases.[1][2][3] The specific subclass, 6-Bromo-2-chloroimidazo[1,2-A]pyridine, represents a chemical space rich with potential for developing novel therapeutics. However, a compound's journey from a promising hit to a validated lead is critically dependent on one key question: does it reliably engage its intended molecular target in a biologically relevant setting?
This guide provides a comparative overview of modern, robust methodologies to confirm and quantify the interaction of this compound inhibitors with their protein targets. We will move from direct, biophysical measurements with purified proteins to complex assays in live cells and in vivo models, explaining the causality behind each experimental choice.
The Target Engagement Validation Funnel: A Strategic Approach
The validation process is best viewed as a funnel, starting with high-throughput, direct binding assays and progressing to lower-throughput, more physiologically relevant systems. This strategy ensures that only compounds with confirmed on-target activity advance, saving time and resources.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Assay Services [conceptlifesciences.com]
- 6. Target validation & engagement - Inoviem [inoviem.com]
A Comparative Guide to the Cross-Reactivity and Selectivity of Imidazo[1,2-A]pyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A compound's interaction with its intended target (on-target) versus unintended targets (off-target) dictates its therapeutic window and potential for adverse effects. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of various kinases crucial in oncology and other diseases.[1][2] This guide provides an in-depth comparison of a representative 6-substituted imidazo[1,2-a]pyridine pan-PI3K inhibitor, herein designated as IMP-14 , against two clinical-stage inhibitors targeting the same pathway: Pictilisib (GDC-0941) , a thienopyrimidine-based pan-PI3K inhibitor, and Omipalisib (GSK2126458) , a dual PI3K/mTOR inhibitor.
This analysis will delve into the causality behind experimental choices for profiling, present comparative data in a clear format, and provide detailed protocols for key assays, empowering researchers to design and interpret their own selectivity studies.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[3] This structural similarity is the primary reason why achieving absolute selectivity for a single kinase is exceptionally challenging.[3] Early, comprehensive profiling is not merely a checkbox exercise; it is a critical step to:
-
Validate Mechanism of Action: Ensuring the observed cellular phenotype is a result of inhibiting the intended target.
-
De-risk Development: Identifying potential off-target liabilities that could lead to toxicity and late-stage clinical failure.[4][5]
-
Discover New Therapeutic Opportunities: Uncovering unexpected, potent off-target activities that could be therapeutically beneficial (polypharmacology).
-
Guide Structure-Activity Relationship (SAR): Understanding how chemical modifications impact both on-target potency and off-target interactions, enabling the rational design of more selective compounds.[3]
We will explore this by comparing IMP-14, a potent imidazo[1,2-a]pyridine pan-PI3K inhibitor, with established alternatives to highlight the nuances in their selectivity profiles.[6]
Comparative Selectivity Analysis
To provide a robust comparison, we will examine data from two orthogonal approaches: broad, cell-free biochemical screening and targeted, intracellular target engagement.
Biochemical Kinome Profiling
Large-scale kinase panels are the industry standard for an initial, broad assessment of selectivity.[3][7] Platforms like KINOMEscan® utilize a competition binding assay format, which measures the ability of a compound to displace a ligand from the kinase active site.[8][9] This method is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations.
Below is a comparative summary of the biochemical selectivity for our three compounds of interest against key kinases in the PI3K/AKT/mTOR pathway and selected off-targets.
| Target | IMP-14 (Imidazo[1,2-a]pyridine) | Pictilisib (GDC-0941) (Thienopyrimidine) | Omipalisib (GSK2126458) (Pyridinyl-benzenesulfonamide) |
| PI3Kα | IC50: 2.1 nM | IC50: 3 nM [10][11] | Ki: 0.019 nM [12] |
| PI3Kβ | IC50: 20 nM | IC50: 33 nM[13] | Ki: 0.13 nM[12] |
| PI3Kδ | IC50: 2.3 nM | IC50: 3 nM [10][11] | Ki: 0.024 nM [12] |
| PI3Kγ | IC50: 16 nM | IC50: 75 nM[13] | Ki: 0.06 nM[12] |
| mTORC1 | IC50: 120 nM | >193-fold selective over PI3Kα[13] | Ki: 0.18 nM [12] |
| mTORC2 | >1000 nM | Not reported | Ki: 0.3 nM [12] |
| DNA-PK | >1000 nM | Potent Inhibition | Potent Inhibition |
Data for IMP-14 is representative of optimized compounds from the referenced imidazo[1,2-a]-pyridine series.[6]
Expert Insights:
-
IMP-14 and Pictilisib both demonstrate pan-Class I PI3K inhibition, with high potency against the α and δ isoforms.[6][10][11] However, IMP-14 shows slightly less selectivity against the β isoform compared to Pictilisib.
-
Omipalisib stands out as a dual inhibitor, potently targeting all PI3K isoforms as well as both mTOR complexes (mTORC1/2).[12][14] This dual activity can lead to a more profound shutdown of the pathway but may also present a different toxicity profile.
-
The imidazo[1,2-a]pyridine scaffold of IMP-14 shows excellent selectivity against the related PIKK family member, mTOR, a desirable trait when specific PI3K inhibition is the goal. In contrast, both Pictilisib and Omipalisib show significant activity against other PIKKs like DNA-PK.[14]
The following diagram illustrates the primary targets of each compound within the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibitor targets in the PI3K/AKT/mTOR pathway.
Cellular Target Engagement
While biochemical assays are essential for broad profiling, they lack the physiological context of a living cell. Cellular target engagement assays, such as NanoBRET™, measure compound binding directly within intact cells.[15][16] This is critical because factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's apparent potency.
A hypothetical NanoBRET™ assay comparing the intracellular IC50 values for PI3Kα could yield the following results:
| Compound | Biochemical IC50 (PI3Kα) | Cellular Target Engagement IC50 (PI3Kα) | Potency Shift (Cellular/Biochemical) |
| IMP-14 | 2.1 nM | 25 nM | 11.9-fold |
| Pictilisib | 3 nM | 46 nM[10] | 15.3-fold |
| Omipalisib | 0.019 nM (Ki) | 0.18 nM (pAKT IC50)[17] | ~9.5-fold |
Expert Insights:
-
A rightward shift in potency from biochemical to cellular assays is expected and reflects the additional barriers a compound must overcome to reach its target in a live cell.
-
The imidazo[1,2-a]pyridine IMP-14 shows a robust, low-nanomolar cellular potency, confirming its ability to engage the target in a physiological environment. The comparable potency shift to established drugs like Pictilisib suggests good cell permeability and low susceptibility to efflux.
Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols used for selectivity profiling must be robust. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: KINOMEscan® Competition Binding Assay
This protocol outlines the workflow for determining kinase inhibitor selectivity using a competition binding assay format.[8][18]
Caption: Workflow for KINOMEscan® competition binding assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., IMP-14) in 100% DMSO. For single-concentration screening, dilute to the final screening concentration (e.g., 1 µM or 10 µM).
-
Assay Incubation: In a multi-well plate, combine the test compound with the desired kinase target, which is fused to a quantifiable tag (e.g., T7 phage).
-
Competition: Introduce an immobilized, broad-spectrum kinase inhibitor (e.g., affixed to beads). The test compound and the immobilized ligand will compete for binding to the kinase's active site.[18]
-
Washing: After incubation to reach equilibrium, wash the plate to remove unbound kinase-phage constructs.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[8]
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. Results are expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol describes how to measure the apparent affinity of a compound for its target in living cells.[15][19]
Methodology:
-
Cell Preparation: Seed HEK293T cells into a white, 96-well assay plate. Co-transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., PI3Kα-Nluc). Incubate for 18-24 hours to allow for protein expression.[19]
-
Compound Preparation: Prepare serial dilutions of the test compound in Opti-MEM™ medium.
-
Tracer Addition: Add the cell-permeable fluorescent NanoBRET™ tracer, which is specific for the target kinase, to the cells.
-
Compound Addition: Immediately add the serially diluted test compound to the wells. Include a "no compound" control for maximum BRET signal.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.[20]
-
Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells. Immediately read the plate on a luminometer capable of measuring two wavelengths simultaneously: donor emission (450 nm) and acceptor emission (610 nm).[19]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50 value.
Broader Off-Target and Safety Profiling
Beyond the kinome, it is crucial to assess a compound's activity against a wider range of biological targets to predict potential safety liabilities. This is typically done using standardized safety panels, such as the SafetyScreen44 or SafetyScreen77 panels, which include a collection of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[4][21]
Causality: Screening IMP-14 against such a panel is a necessary step in preclinical development. For example, inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and must be ruled out. Similarly, interactions with cytochrome P450 (CYP) enzymes can predict potential drug-drug interactions. Early identification of these off-target hits allows for chemical modifications to mitigate these risks before significant resources are invested.[5]
Conclusion and Future Directions
This guide demonstrates a systematic approach to characterizing the selectivity of a novel 6-Bromo-2-chloroimidazo[1,2-a]pyridine-based kinase inhibitor. Through the lens of a representative pan-PI3K inhibitor, IMP-14, we have seen how its selectivity profile compares to established drugs, Pictilisib and Omipalisib. The imidazo[1,2-a]pyridine scaffold demonstrates high on-target potency and excellent selectivity against the related mTOR kinase, marking it as a promising chemotype.
The logical framework for profiling—starting with broad biochemical screening, followed by validation in a more physiologically relevant cellular context, and culminating in comprehensive safety screening—provides a self-validating system for lead candidate selection. By understanding the "why" behind each experimental choice and adhering to robust protocols, researchers can generate high-quality, reliable data to confidently advance their drug discovery programs.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. eubopen.org [eubopen.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
A Researcher's Guide to Benchmarking 6-Bromo-2-chloroimidazo[1,2-A]pyridine Against Known Kinase Inhibitors
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent activity against a range of therapeutic targets, including protein kinases.[1] The specific compound, 6-Bromo-2-chloroimidazo[1,2-A]pyridine, represents a novel chemical entity with unexplored potential as a kinase inhibitor. The development of any new kinase inhibitor is a significant undertaking, particularly in fields like oncology where these molecules are central to targeted therapies.[2] A critical phase in this process is rigorous benchmarking against established, well-characterized inhibitors. This process provides an essential baseline for understanding a new molecule's potency, selectivity, and potential therapeutic window.
This guide provides a comprehensive framework for the preclinical benchmarking of this compound. As there is no publicly available data on this specific compound, this document serves as a detailed template. It outlines the necessary in vitro and cell-based assays required for a thorough comparative analysis. We will use a panel of well-established kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Aurora kinase families as benchmarks. This choice is informed by the known activity of other imidazo[1,2-a]pyridine derivatives against these important cancer-related pathways.[3][4] Researchers can adapt this guide for their internal evaluation by substituting the provided data for the benchmark compounds with their own experimental results for this compound.
Selecting the Benchmarking Panel: Rationale and Candidates
The choice of benchmark inhibitors is crucial for a meaningful comparison. A well-chosen panel should include inhibitors with varying mechanisms of action and selectivity profiles, such as both pan-kinase and isoform-selective inhibitors. This allows for a more nuanced understanding of the novel compound's characteristics.
For this guide, we have selected four FDA-approved or clinical-stage inhibitors targeting the PI3K/Akt/mTOR and Aurora kinase pathways:
-
PI3K Pathway: Dysregulation of this pathway is a hallmark of many cancers.[5]
-
Aurora Kinase Pathway: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy.[15][16]
Part 1: In Vitro Biochemical Potency and Selectivity
The initial step in characterizing a new inhibitor is to determine its direct inhibitory effect on purified kinase enzymes. This provides a clean measure of potency (typically as an IC50 value) and selectivity across the kinome.
Objective 1: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. This experiment will determine the concentration of this compound required to inhibit 50% of the activity of our target kinases.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method suitable for primary screening and IC50 determination.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the specific kinase of interest (e.g., PI3Kα, Aurora A) and its corresponding substrate in kinase reaction buffer.
-
Serially dilute this compound and the benchmark inhibitors (Pictilisib, Alpelisib, Danusertib, Alisertib) in DMSO, then dilute into the reaction buffer to create 2X compound solutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X compound solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
-
dot graph TD; subgraph "Experimental Workflow: IC50 Determination" A[Prepare 2X Kinase/Substrate Solution] --> C; B[Prepare 2X Serial Dilutions of Inhibitors] --> C; C[Add Inhibitor and Kinase Solutions to 384-well Plate] --> D{Incubate for 60 min}; D --> E[Stop Reaction & Deplete ATP with ADP-Glo™ Reagent]; E --> F{Incubate for 40 min}; F --> G[Add Kinase Detection Reagent]; G --> H[Measure Luminescence]; H --> I[Plot Dose-Response Curve & Calculate IC50]; end
Workflow for IC50 determination using the ADP-Glo™ assay.
The results for this compound should be compared against the known potencies of the benchmark inhibitors.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| This compound | PI3Kα | Experimental | - |
| This compound | Aurora A | Experimental | - |
| This compound | Aurora B | Experimental | - |
| Alpelisib (BYL-719) | PI3Kα | 5 | [10][11][12] |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [2][6][7] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [22][23] |
| Danusertib (PHA-739358) | Aurora A | 13 | [17][18][19] |
| Danusertib (PHA-739358) | Aurora B | 79 | [17][18][19] |
Objective 2: Kinase Selectivity Profiling
High potency is only one aspect of a successful inhibitor; selectivity is equally critical to minimize off-target effects. Profiling the novel compound against a broad panel of kinases is essential to understand its specificity.
This is typically performed as a fee-for-service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percent inhibition for each kinase is reported. Hits (e.g., >50% inhibition) are then followed up with full IC50 determination.
This table illustrates how the selectivity of this compound would be compared to our benchmark inhibitors. The data for the benchmark inhibitors is based on their known profiles.
| Kinase | This compound (% Inhibition @ 1µM) | Alpelisib (IC50, nM) | Pictilisib (IC50, nM) | Alisertib (IC50, nM) | Danusertib (IC50, nM) |
| PI3Kα | Experimental | 5 [10][11] | 3 [2][6] | >10,000 | >1,000 |
| PI3Kβ | Experimental | 1200[10] | 33 [2][6] | >10,000 | >1,000 |
| PI3Kδ | Experimental | 290[10] | 3 [2][6] | >10,000 | >1,000 |
| PI3Kγ | Experimental | 250[10] | 75 [2][6] | >10,000 | >1,000 |
| Aurora A | Experimental | >10,000 | >10,000 | 1.2 [22][23] | 13 [17][19] |
| Aurora B | Experimental | >10,000 | >10,000 | 396.5[22][23] | 79 [17][19] |
| Abl | Experimental | >10,000 | >10,000 | >1,000 | 25 [17][19] |
| FGFR1 | Experimental | >10,000 | >10,000 | >1,000 | 47 [17][19] |
| mTOR | Experimental | >10,000 | 580[6][7] | >10,000 | >1,000 |
This table presents a simplified view. A full screen would include hundreds of kinases.
Part 2: Cell-Based Assays for Target Engagement and Cellular Potency
While in vitro assays are crucial, they do not fully recapitulate the complex environment of a living cell.[6][10] Cellular assays are necessary to confirm that the compound can enter cells, engage its target, and exert a biological effect.
Objective: Confirming Target Engagement in a Cellular Context
This experiment aims to verify that this compound inhibits the phosphorylation of a known downstream substrate of its target kinase within a relevant cancer cell line.
-
Cell Culture and Treatment:
-
Select a cancer cell line with a constitutively active PI3K or Aurora kinase pathway (e.g., PTEN-null A2780 ovarian cancer cells for PI3K, or HCT-116 colon cancer cells for Aurora A).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound and the appropriate benchmark inhibitor for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., p-Akt Ser473 for PI3K pathway, p-Aurora A Thr288 for Aurora A auto-phosphorylation) and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-protein signal to the total protein or loading control.
-
A dose-dependent decrease in the phospho-protein signal indicates successful target engagement.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} Simplified PI3K signaling pathway and point of inhibition.
Objective: Determining Cellular Antiproliferative Activity
Ultimately, a successful kinase inhibitor must translate target engagement into a functional outcome, such as inhibiting cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A2780, HCT-116) in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and the benchmark inhibitors.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
| Compound | Cell Line | Cellular GI50 (µM) | Reference |
| This compound | A2780 (PTEN-null) | Experimental | - |
| This compound | HCT-116 | Experimental | - |
| Pictilisib (GDC-0941) | A2780 | 0.14 | [9] |
| Alpelisib (BYL-719) | MCF-7 (PIK3CA mutant) | 0.225 | [13] |
| Alisertib (MLN8237) | T-NHL cell lines | 0.08 - 0.1 | [26] |
| Danusertib (PHA-739358) | A2780cp | 3.88 (48h) | [18][20] |
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound. By systematically comparing its biochemical potency, selectivity, and cellular activity against well-defined benchmarks like Pictilisib, Alpelisib, Danusertib, and Alisertib, researchers can build a comprehensive data package. This data is essential for making informed decisions about the compound's potential for further development. Positive results from these assays would warrant progression to more complex studies, including mechanism of action elucidation, in vivo pharmacodynamic and efficacy studies in animal models, and preliminary ADME/Tox profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 6. cellagentech.com [cellagentech.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 14. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 15. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. selleckchem.com [selleckchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 6-Bromo-2-chloroimidazo[1,2-a]pyridine: Ensuring Laboratory Safety and Regulatory Compliance
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. The handling of specialized heterocyclic compounds like 6-Bromo-2-chloroimidazo[1,2-a]pyridine, a common intermediate in pharmaceutical research, demands a rigorous and informed approach to waste management. This guide provides a comprehensive, technically grounded protocol for its disposal, designed for researchers, scientists, and drug development professionals. Our methodology is built on a deep understanding of chemical reactivity, regulatory frameworks, and field-proven safety practices, ensuring the protection of both laboratory personnel and the environment.
Core Principle: Hazard Identification and Waste Classification
The foundation of any disposal procedure is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound is not always available, its chemical structure—a halogenated imidazopyridine—provides clear guidance. The pyridine core is known for its potential toxicity, and the presence of both bromine and chlorine atoms classifies it unequivocally as a halogenated organic compound .[1][2]
This classification is critical because halogenated wastes require specific disposal pathways, typically high-temperature incineration equipped with acid gas scrubbers, to neutralize the hydrochloric and hydrobromic acid produced during combustion.[3] Extrapolating from safety data for structurally similar compounds, we can establish a reliable hazard profile.[4][5][6][7]
Data Presentation: Hazard Profile Based on Analogous Compounds
The following table summarizes the anticipated hazards associated with this compound, based on GHS (Globally Harmonized System) classifications for similar molecules.
| Hazard Class | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][6][8] |
This hazard profile dictates that this compound and any materials contaminated with it must be treated as regulated hazardous waste.[9]
The Disposal Workflow: A Self-Validating System
To ensure every researcher follows a logical and safe process, we can visualize the disposal decision-making process. This workflow acts as a self-validating system, guiding the user from initial waste generation to final containerization.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedures
Adherence to a standardized protocol is non-negotiable. The following steps provide a clear, actionable plan for waste handling.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[12]
-
Body Protection: A fully buttoned laboratory coat is mandatory.
-
Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
Waste Collection and Containment
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix halogenated waste with non-halogenated waste.[1]
-
Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.):
-
Carefully collect all solid waste containing this compound.
-
Place the collected solids into a dedicated, robust hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[14]
-
The container must be clearly labeled "Hazardous Waste" and list "this compound" as a primary constituent.[13]
-
-
Liquid Waste (Solutions, Mother Liquors):
-
Collect all liquid waste in a designated, leak-proof hazardous waste container, preferably glass or a compatible plastic carboy.
-
Ensure the container is clearly labeled for "Halogenated Organic Solvents." List all components, including the this compound.
-
Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and contaminated paper towels should be collected in a dedicated, lined container or a heavy-duty plastic bag clearly marked as "Hazardous Waste."[14]
-
Contaminated, non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., isopropanol or ethanol). The rinsate must be collected as hazardous liquid waste.
-
Emergency Procedures for Spills
Accidents require a prepared response to minimize exposure and environmental contamination.
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the material.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[14]
Final Disposal Pathway
The ultimate disposal of this compound is not the responsibility of the individual researcher but must be handled through official institutional channels.
-
Storage: Securely seal all waste containers and store them in a designated, well-ventilated, and secure waste accumulation area.[13]
-
Handover: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][12] They will ensure the waste is transported to a facility capable of high-temperature incineration for halogenated organic compounds, in compliance with EPA and local regulations.[3][9]
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage complex chemical reagents responsibly from procurement to disposal.
References
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. capotchem.com [capotchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-2-chloroimidazo[1,2-A]pyridine
An In-Depth Manual for Laboratory Professionals on Personal Protective Equipment, Safe Handling, and Emergency Protocols
As a Senior Application Scientist, I understand that groundbreaking research is built on a foundation of safety and precision. The novel compounds we work with, such as 6-Bromo-2-chloroimidazo[1,2-A]pyridine, are key to innovation but demand our utmost respect and caution. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the principles of chemical causality and laboratory best practices. Our goal is to empower you with the knowledge to handle this and similar halogenated aromatic compounds with the highest degree of safety, ensuring both personal protection and the integrity of your work.
Understanding the Risks: Hazard Profile
This compound, as a halogenated heterocyclic compound, is anticipated to present several key hazards. Analogs and related structures consistently indicate the following potential risks:
-
Serious Eye Irritation: Causes serious eye damage or irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[3][5]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[6]
These hazards necessitate a multi-layered approach to personal protection, focusing on preventing contact through all potential routes of exposure: dermal, ocular, and inhalation.
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the recommended ensemble for handling this compound, with explanations grounded in the anticipated chemical properties.
| PPE Component | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield: Standard safety glasses are insufficient as they do not provide a seal against splashes, dust, or vapors.[7] Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[8] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[1] |
| Skin & Body Protection | Chemical-Resistant Lab Coat & Apron: A fully-buttoned lab coat made of a chemical-resistant material is required. For tasks involving significant quantities, a chemically impervious apron should be worn over the lab coat.[9] |
| Hand Protection | Chemical-Resistant Gloves: Due to the aromatic and halogenated nature of the compound, gloves made of nitrile or neoprene are recommended for incidental contact.[2] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered.[7][10] Crucially, always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin. [5] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation of dust or vapors.[2][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter is necessary.[5][11] |
Operational Plan: From Benchtop to Disposal
A seamless and safe workflow is critical. The following step-by-step process, visualized in the workflow diagram below, provides a clear path for handling this compound.
Step 1: Preparation and Pre-Handling
-
Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable. Note all hazard and precautionary statements.[1]
-
Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[10] Verify that the fume hood's certification is current.
-
Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels, inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
Step 2: Chemical Handling and Experimentation
-
Weighing and Transfer: Carefully weigh the required amount of the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.[3][5]
-
Execution: Perform all experimental steps within the fume hood. Keep the sash at the lowest practical height.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use to prevent the release of dust or vapors.[2][10]
Step 3: Post-Handling and Decontamination
-
Initial Decontamination: Wipe down any surfaces within the fume hood that may have been contaminated using an appropriate solvent and absorbent pads.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye/face protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[3]
Visual Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of this compound.
Emergency and Disposal Protocols
Preparedness is paramount. Adherence to established emergency and disposal procedures is non-negotiable.
Emergency Procedures
| Scenario | Immediate Action Plan |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
| Small Spill | For small spills within a fume hood, absorb the material with an inert dry material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[10][13] |
| Large Spill | Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.[13] |
Waste Disposal Plan
Proper disposal is crucial to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including surplus chemical, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[10]
-
Containerization: Use a designated, sealable, and clearly labeled waste container. The label should include the chemical name and associated hazards.[10]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by your institution's EHS department.[10]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not discharge into drains or the environment.[5]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. echemi.com [echemi.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
- 13. actylislab.com [actylislab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
